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6-Methyl-8-(piperazin-1-yl)quinoline mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Methyl-8-(piperazin-1-yl)quinoline Abstract This guide provides a comprehensive framework for investigating the mechanism of action of 6-methyl-8-(p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Methyl-8-(piperazin-1-yl)quinoline

Abstract

This guide provides a comprehensive framework for investigating the mechanism of action of 6-methyl-8-(piperazin-1-yl)quinoline, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. Drawing upon the extensive literature on quinoline and piperazine derivatives, we hypothesize that its primary mechanism of action involves the inhibition of protein kinases critical for cancer cell proliferation and survival. This document outlines a logical, multi-faceted experimental approach to test this hypothesis, encompassing cell-based assays, biochemical assays, and in silico modeling. The protocols provided are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Introduction and Hypothesized Mechanism of Action

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimalarial effects.[1][2][3] The incorporation of a piperazine moiety has been a successful strategy in the development of targeted therapies, particularly kinase inhibitors.[4][5][6] The compound 6-methyl-8-(piperazin-1-yl)quinoline combines these two key pharmacophores, suggesting a strong potential for biological activity.

Based on the established activities of similar quinoline-piperazine hybrids, we hypothesize that 6-methyl-8-(piperazin-1-yl)quinoline acts as a protein kinase inhibitor . Many such compounds have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), or intracellular signaling pathways such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[7][8][9] Inhibition of these pathways can lead to a reduction in cell proliferation, cell cycle arrest, and the induction of apoptosis.[10][11]

The initial investigation into the mechanism of action of 6-methyl-8-(piperazin-1-yl)quinoline should, therefore, focus on its effects on cancer cell viability and its ability to inhibit key kinases involved in oncogenic signaling.

A Phased Experimental Approach to Mechanistic Elucidation

A systematic investigation is crucial to unraveling the precise mechanism of action. We propose a three-phased approach, starting with broad cellular effects and progressively narrowing down to specific molecular targets.

Phase I: Cellular Phenotyping and Cytotoxicity Profiling

The first step is to determine the compound's effect on cancer cell viability and proliferation. This provides a quantitative measure of its potency and informs the selection of appropriate concentrations for subsequent mechanistic studies.

Key Experiment: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-methyl-8-(piperazin-1-yl)quinoline (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
MCF-72445.2
4822.8
7210.5
A5492458.1
4831.4
7215.9

Causality and Interpretation: A dose- and time-dependent decrease in cell viability suggests that 6-methyl-8-(piperazin-1-yl)quinoline has cytotoxic or anti-proliferative effects. The IC50 values provide a benchmark for the compound's potency and guide concentration selection for further experiments.

Phase II: Target Engagement and Pathway Analysis

Once the cellular effects are established, the next phase is to investigate the molecular targets and signaling pathways affected by the compound.

Key Experiment: In Vitro Kinase Inhibition Assay

To directly test the hypothesis that 6-methyl-8-(piperazin-1-yl)quinoline is a kinase inhibitor, its effect on the activity of specific kinases should be measured.[13]

Experimental Protocol:

  • Assay Setup: Use a commercially available kinase assay kit (e.g., fluorescence-based or luminescence-based) for a panel of relevant kinases (e.g., EGFR, VEGFR, Src, Akt).

  • Reaction Mixture: In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of 6-methyl-8-(piperazin-1-yl)quinoline to the wells. Include a known inhibitor for each kinase as a positive control.

  • Kinase Reaction: Initiate the reaction and incubate for the recommended time and temperature.

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.[14]

Causality and Interpretation: Direct inhibition of a specific kinase in this cell-free system provides strong evidence of target engagement. A low IC50 value indicates potent inhibition.

Key Experiment: Western Blot Analysis of Signaling Pathways

Western blotting allows for the detection of changes in the phosphorylation status of key proteins within a signaling cascade, providing a snapshot of the compound's effect on cellular signaling.[12]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with 6-methyl-8-(piperazin-1-yl)quinoline at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-EGFR/EGFR).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for visualization.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Causality and Interpretation: A decrease in the phosphorylation of a specific protein (e.g., Akt) in compound-treated cells compared to the control indicates that the compound inhibits the upstream kinase responsible for its phosphorylation.

Visualizing the Experimental Workflow:

G cluster_phase1 Phase I: Cellular Effects cluster_phase2 Phase II: Target & Pathway Analysis cluster_phase3 Phase III: Cellular Mechanism cell_culture Cancer Cell Culture treatment Treat with Compound cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 western_blot Western Blot ic50->western_blot kinase_assay In Vitro Kinase Assay target_id Identify Kinase Target kinase_assay->target_id pathway_analysis Analyze Signaling Pathway western_blot->pathway_analysis cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assay pathway_analysis->apoptosis mechanism Elucidate Cellular Fate cell_cycle->mechanism apoptosis->mechanism

Caption: A phased experimental workflow for elucidating the mechanism of action.

Phase III: Delineating the Cellular Consequences

The final phase connects the molecular mechanism to the observed cellular phenotype.

Key Experiment: Cell Cycle Analysis

This experiment determines if the compound's anti-proliferative effects are due to an arrest at a specific phase of the cell cycle.

Experimental Protocol:

  • Cell Treatment: Treat cells with 6-methyl-8-(piperazin-1-yl)quinoline at the IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Causality and Interpretation: An accumulation of cells in a specific phase (e.g., G1) in the treated sample compared to the control indicates that the compound induces cell cycle arrest at that checkpoint.

Key Experiment: Apoptosis Assay

This assay determines if the compound induces programmed cell death.

Experimental Protocol (Annexin V/PI Staining):

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Causality and Interpretation: An increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis. This is a common downstream effect of inhibiting pro-survival signaling pathways.[15]

In Silico Modeling: Predicting Binding Interactions

Molecular docking studies can provide valuable insights into how 6-methyl-8-(piperazin-1-yl)quinoline might bind to its putative kinase target at the atomic level.

Workflow:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). Prepare the 3D structure of 6-methyl-8-(piperazin-1-yl)quinoline.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose of the compound within the ATP-binding pocket of the kinase.

  • Analysis: Analyze the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the kinase.[9]

Visualizing the Hypothesized Signaling Pathway and Inhibition:

G cluster_pathway Hypothesized Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Inhibitor 6-Methyl-8-(piperazin-1-yl)quinoline Inhibitor->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion

While direct experimental data on 6-methyl-8-(piperazin-1-yl)quinoline is not yet widely available, its chemical structure strongly suggests a mechanism of action centered on kinase inhibition. The comprehensive experimental framework outlined in this guide provides a robust and logical pathway for elucidating its precise molecular mechanism. By systematically progressing from broad cellular effects to specific molecular targets and their downstream consequences, researchers can build a compelling and data-driven understanding of this promising compound's therapeutic potential. This structured approach, grounded in established methodologies, ensures scientific integrity and provides a clear roadmap for future drug development efforts.

References

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (URL: [Link])

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (URL: [Link])

  • Cell Based Potency Assays - Sygnature Discovery. (URL: [Link])

  • Cell-based Assays for Better Insights into Function and Mechanism of Action. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents - JOCPR. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed. (URL: [Link])

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC. (URL: [Link])

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC. (URL: [Link])

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (URL: [Link])

  • The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists - ACS Publications. (URL: [Link])

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (URL: [Link])

  • Kinase Inhibitor Chemistry. (URL: [Link])

  • (PDF) Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents - ResearchGate. (URL: [Link])

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (URL: [Link])

  • Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics - PMC. (URL: [Link])

  • 1-piperazinyl]ethyl}-3,4-dihydro-2(1H)-quinolinone | C26H30N4O | CID 24762221 - PubChem. (URL: [Link])

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (URL: [Link])

  • (PDF) Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation - ResearchGate. (URL: [Link])

  • An Overview: The biologically important quninoline derivatives. (URL: [Link])

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents - JOCPR. (URL: [Link])

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])

  • Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (URL: [Link])

  • Antimalarial Drugs with Quinoline Nucleus and Analogs - IntechOpen. (URL: [Link])

Sources

Exploratory

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Novel Quinoline-Piperazine Hybrids

An In-Depth Technical Guide Abstract The strategy of molecular hybridization, which involves the covalent linking of two or more distinct pharmacophores, has emerged as a powerful paradigm in modern drug discovery.[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The strategy of molecular hybridization, which involves the covalent linking of two or more distinct pharmacophores, has emerged as a powerful paradigm in modern drug discovery.[1] This approach aims to create synergistic entities with enhanced biological activity, improved pharmacokinetic profiles, and the potential to overcome drug resistance.[2][3] Within this landscape, the fusion of the quinoline and piperazine scaffolds has garnered significant attention.[2][4] Quinoline, a privileged heterocyclic scaffold, is the core of numerous FDA-approved drugs, exhibiting a vast range of therapeutic activities including antimicrobial, anticancer, and antimalarial properties.[4][5][6] Similarly, the piperazine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile linker to interact with biological targets.[7][8] This technical guide provides an in-depth analysis of the burgeoning field of quinoline-piperazine hybrids, synthesizing current research to elucidate their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential across diverse disease areas. We will explore their significant promise as antimicrobial, anticancer, antiviral, and neuroprotective agents, supported by experimental data, detailed protocols, and mechanistic diagrams.

The Drug Discovery & Evaluation Workflow

The development of novel quinoline-piperazine hybrids follows a structured, multi-stage workflow. The initial design phase often leverages in-silico tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and potential target interactions.[1][9] This computational guidance minimizes wasted synthetic effort and prioritizes candidates with favorable drug-like characteristics. Following synthesis and full structural characterization, compounds undergo a battery of in-vitro biological evaluations to determine their potency and selectivity, which in turn informs subsequent optimization cycles.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Preclinical Development A Conceptual Design (Molecular Hybridization Rationale) B In-Silico Screening (ADMET & Docking) A->B C Chemical Synthesis & Purification B->C D Structural Characterization (NMR, MS, IR) C->D E Primary In-Vitro Screening (e.g., MIC, IC50) D->E Test Candidate F Mechanism of Action Studies (e.g., Enzyme Assays, Cell Cycle) E->F G Structure-Activity Relationship (SAR) Analysis E->G F->G G->B Data-driven Redesign H Lead Optimization (Iterative Redesign) G->H H->C Optimization Feedback Loop I In-Vivo Efficacy Studies (Animal Models) J Toxicology & Safety Pharmacology I->J K Candidate Selection J->K G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Quinoline-Piperazine Hybrid A Relaxed DNA B DNA Gyrase A->B Binding C Supercoiled DNA (Replication Ready) B->C ATP-dependent Negative Supercoiling E Gyrase-DNA Cleavage Complex B->E DNA Cleavage D Hybrid Drug F Trapped Ternary Complex DNA Re-ligation Blocked D->F:f0 E->F:f0 G Double-Strand Breaks & Bacterial Cell Death F:f1->G

Figure 2: Mechanism of action for DNA gyrase inhibition by quinoline-piperazine hybrids.

Structure-Activity Relationship (SAR)

Systematic studies have revealed key structural features that govern the antibacterial potency of these hybrids:

  • Quinoline Core: Modifications at the C2, C4, and C6 positions are common. Attaching the piperazine moiety at C4 is a well-established strategy seen in many marketed fluoroquinolones. [1]However, recent work shows that C2 substitution can also yield potent compounds. [1][10]The presence of a fluorine atom at C6 and a methoxy group often enhances activity. [10]* Piperazine Linker: This unit is not merely a spacer. Its basicity influences pharmacokinetic properties. The terminal nitrogen atom provides a convenient point for introducing diverse chemical moieties.

  • Terminal Substituents: The nature of the group attached to the piperazine ring is critical. Coupling with sulfonamides or amides has produced compounds with excellent activity against both Gram-positive and Gram-negative bacteria, as well as various tuberculosis strains. [10]Aromatic side chains, particularly those with electron-withdrawing groups, can significantly enhance biological effects. [1]

Quantitative Data: In-Vitro Antibacterial & Antituberculosis Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline-piperazine hybrids against various bacterial strains. Lower MIC values indicate higher potency.

Compound IDKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
10g 4,6-dimethoxy quinoline, piperazine-sulfonamide with 2-fluoro-benzeneS. aureus0.03[10]
10g 4,6-dimethoxy quinoline, piperazine-sulfonamide with 2-fluoro-benzeneM. catarrhalis0.06[10]
11e 4-methoxy-6-fluoro-quinoline, piperazine-sulfonamide with 2-fluoro-benzeneM. catarrhalis0.03[10]
5k 6,7-dimethoxy-4-piperazinylquinoline with a benzoylamino moietyS. aureus ATCC 2592310 µM[1]
4 2-[(piperazin-1-yl)methyl]quinoline scaffoldS. aureus0.03-32 µM[1]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel hybrid, a fundamental assay in antimicrobial drug discovery.

Objective: To determine the lowest concentration of a quinoline-piperazine hybrid that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Test compound (quinoline-piperazine hybrid), stock solution in DMSO.

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin). [10]* Spectrophotometer or plate reader (optional, for OD measurement).

  • Incubator (37°C).

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, pick 3-5 isolated colonies of the test organism. b. Inoculate into 5 mL of CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 128 µg/mL) to the first well of a row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, then 100 µL from the second to the third, and so on. Discard 100 µL from the last well. This creates a concentration gradient (e.g., 64, 32, 16...0.03 µg/mL). [10] d. Prepare a row for the positive control (e.g., Ciprofloxacin) and a row for a negative/growth control (no compound).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to all wells containing the test compounds and the growth control well. The final volume in each well is 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours. [10]5. Result Interpretation: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). b. The growth control well should be turbid, and the positive control should show inhibition at its expected MIC.

Anticancer Activity: Targeting Malignant Proliferation

The structural versatility of quinoline-piperazine hybrids makes them prime candidates for anticancer drug development. [3][6]Researchers have successfully designed hybrids that induce cytotoxicity in a range of cancer cell lines through diverse mechanisms.

Mechanisms of Action

The anticancer effects of these hybrids are often multifactorial, including:

  • Induction of Apoptosis: Many potent compounds trigger programmed cell death by activating key effector proteins like caspase-3. [11]* Tubulin Polymerization Inhibition: Some hybrids can interfere with microtubule dynamics, a validated anticancer strategy. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [11]* Kinase Inhibition: The quinoline scaffold is present in several kinase inhibitors. Hybrids can be designed to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often overactive in cancer cells. [3]

Structure-Activity Relationship (SAR)
  • Aryl Substituents: In quinolinyl-thiazole hybrids bearing a piperazine linker, the substitution pattern on a terminal aryl ring was found to be crucial. Strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) at the para-position significantly enhanced cytotoxic activity against breast cancer cells. [3]* Hybridization Partner: The choice of the moiety hybridized with the quinoline-piperazine core is critical. Fusing with pyrazolopyrimidines or thiazoles has yielded compounds with potent activity against colon (HCT116) and liver (HEPG2) cancer cell lines. [11]

Quantitative Data: In-Vitro Cytotoxic Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for selected hybrids against the triple-negative breast cancer cell line MDA-MB-231. Lower IC50 values represent greater cytotoxicity.

Compound IDKey Structural FeaturesTarget Cell LineIC50 (µM)Reference
6a Quinolyl-thiazole hybrid with 4-nitrophenyl substituentMDA-MB-2311.415 ± 0.16[3]
6g Quinolyl-thiazole hybrid with 4-fluorophenyl substituentMDA-MB-2311.484 ± 0.13[3]
6h Quinolyl-thiazole hybrid with 4-cyanophenyl substituentMDA-MB-2311.658 ± 0.15[3]
3b Pyrazolopyrimidoquinoline with trifluoromethylphenylHCT116> Doxorubicin[11]
3d Pyrazolopyrimidoquinoline with trifluoromethylphenylHEPG2> Doxorubicin[11]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Objective: To determine the IC50 value of a quinoline-piperazine hybrid on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compound (quinoline-piperazine hybrid), stock solution in DMSO.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (DMSO) and untreated control. c. Incubate for 48-72 hours.

  • MTT Addition: a. Add 20 µL of MTT reagent to each well. b. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: a. Read the absorbance of the plate on a microplate reader at 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Antiviral and Antiprotozoal Activities

The therapeutic reach of quinoline-piperazine hybrids extends to infectious diseases caused by viruses and protozoa, including influenza, malaria, and toxoplasmosis. [12][13][14]

  • Anti-Influenza Activity: A series of substituted quinoline derivatives with piperazine moieties were evaluated for their activity against Influenza A virus (IAV). Several compounds showed higher potency than the reference drug Ribavirin, with IC50 values in the low micromolar range (0.88-4.92 µM). [13]Preliminary mechanism studies suggest these compounds may inhibit viral RNA transcription and replication. [13]* Antimalarial Activity: Molecular hybridization of the 4-aminoquinoline scaffold (the core of chloroquine) with pyrimidine and a piperazine linker has produced compounds with excellent potency against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. [12]One lead compound, 7i , was found to be 5-fold more potent than chloroquine against the D6 strain, with an IC50 of 0.012 µM. [12]* Anti-Toxoplasma Activity: Hybrids combining a quinazolin-4(3H)-one scaffold, a diarylether fragment, and a piperazine ring have demonstrated good efficacy against Toxoplasma gondii. The most potent inhibitors significantly reduced parasite replication with IC50 values as low as 5.94 µM and exhibited low host cell cytotoxicity. [14]

Neuroprotective and Other Emerging Activities

Recent research has begun to explore the potential of quinoline-piperazine hybrids in treating complex multifactorial diseases like neurodegenerative disorders.

Multi-Target Strategy for Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's involve complex pathology, including oxidative stress, enzyme dysregulation, and protein aggregation. The structural flexibility of quinoline-piperazine hybrids makes them ideal candidates for a multi-target directed ligand (MTDL) approach. [15][16]Researchers are designing single molecules capable of:

  • Inhibiting key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). [16][17]* Exerting potent antioxidant effects to combat oxidative stress. [16][17]* Chelating excess metal ions (e.g., copper) implicated in pathology. [15]

G cluster_0 Pathological Hallmarks of Neurodegeneration Hybrid Quinoline-Piperazine Hybrid (MTDL) A Oxidative Stress (ROS Production) Hybrid->A Antioxidant Activity (Radical Scavenging) B Enzyme Dysregulation (AChE, MAO-B) Hybrid->B Enzyme Inhibition C Metal Ion Dyshomeostasis (e.g., Cu2+) Hybrid->C Metal Chelation

Figure 3: A multi-target directed ligand (MTDL) approach for neuroprotection.

α-Glucosidase Inhibition

In the context of metabolic disorders, novel quinoline-piperazine-acetamide derivatives have been investigated as potential α-glucosidase inhibitors for the management of type 2 diabetes. One of the most active compounds demonstrated superior inhibition (IC50 = 280.0 µM) compared to the standard drug acarbose (IC50 = 750.7 µM), acting via an uncompetitive mechanism. [18]

Conclusion and Future Perspectives

The quinoline-piperazine hybrid scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. The fusion of these two pharmacophores has yielded potent lead compounds with diverse biological activities, including antimicrobial, anticancer, antiviral, and neuroprotective effects. The true power of this strategy lies in its tunability; subtle modifications to the quinoline core, the piperazine linker, or the terminal substituents can dramatically alter the biological activity and target selectivity.

Future research will likely focus on several key areas:

  • Multi-Target Agents: Expanding the MTDL approach, particularly for complex diseases like cancer and neurodegeneration, where hitting multiple pathological pathways simultaneously can lead to greater efficacy and reduced resistance.

  • Overcoming Resistance: Continued design and synthesis of hybrids specifically aimed at overcoming established resistance mechanisms in bacteria, viruses, and cancer cells.

The evidence synthesized in this guide strongly supports the continued investigation of quinoline-piperazine hybrids. Their proven versatility and potent biological activities position them as a leading strategy in the ongoing search for next-generation therapeutics.

References

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC. (URL: )
  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids | Request PDF - ResearchGate. (URL: [Link])

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC. (URL: )
  • Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies | ACS Omega - ACS Publications. (URL: [Link])

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - RSC Publishing. (URL: [Link])

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed. (URL: [Link])

  • In silico-guided design, synthesis and antimicrobial activity of piperazine-linked 8-hydroxyquinoline-isatin hybrids - UNAM Repository. (URL: [Link])

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PMC. (URL: [Link])

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (URL: [Link])

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (URL: [Link])

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])

  • (PDF) Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Molecular Docking - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3 H)-one Derivatives as Active Agents against Toxoplasma gondii - PubMed. (URL: [Link])

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC. (URL: [Link])

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: [Link])

  • Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies - DOI. (URL: [Link])

  • (PDF) Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation - ResearchGate. (URL: [Link])

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])

  • Synthesis and antiviral activity of several quinoline derivatives - ResearchGate. (URL: [Link])

Sources

Foundational

structure-activity relationship of 6-Methyl-8-(piperazin-1-yl)quinoline

Unlocking CNS Efficacy: A Comprehensive Structure-Activity Relationship (SAR) Guide to 6-Methyl-8-(piperazin-1-yl)quinoline Derivatives Executive Summary The development of central nervous system (CNS) therapeutics requi...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking CNS Efficacy: A Comprehensive Structure-Activity Relationship (SAR) Guide to 6-Methyl-8-(piperazin-1-yl)quinoline Derivatives

Executive Summary

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, functional efficacy, and pharmacokinetic viability. The 5-HT6 receptor has emerged as a highly promising therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia[1]. Within this domain, the 8-(piperazin-1-yl)quinoline scaffold—famously utilized in clinical candidates like 3-benzenesulfonyl-8-piperazin-1-yl-quinoline (SB-742457)[1],[2]—has proven to be a privileged pharmacophore.

This technical whitepaper dissects the specific structure-activity relationship (SAR) of 6-Methyl-8-(piperazin-1-yl)quinoline . As a Senior Application Scientist, I will guide you through the mechanistic rationale of this specific substitution, demonstrating how the addition of a simple 6-methyl group acts as a tripartite optimizer: enhancing steric receptor fit, blocking oxidative metabolism, and tuning lipophilicity for optimal blood-brain barrier (BBB) penetration[3].

Pharmacophore Deconstruction & SAR Logic

To understand the efficacy of 6-Methyl-8-(piperazin-1-yl)quinoline, we must deconstruct the molecule into its functional domains. Every structural choice dictates a specific biological causality.

  • The 8-Piperazine Moiety (The Anchor): The piperazine ring provides a basic secondary amine (pKa ~8.8). At physiological pH, this nitrogen is protonated, acting as a positive ionizable (PI) group[1]. This PI group is non-negotiable; it forms a critical electrostatic salt bridge with the conserved Aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of the 5-HT6 receptor.

  • The Quinoline Core (The Spacer): The bicyclic heteroaromatic ring serves as a rigid spacer, orienting the piperazine ring while simultaneously engaging in π−π stacking interactions with aromatic residues (e.g., Phe6.52) in the receptor's binding pocket.

  • The 6-Methyl Substitution (The Optimizer):

    • Metabolic Rationale: Unsubstituted quinolines are highly susceptible to cytochrome P450 (CYP2D6/CYP3A4) mediated hydroxylation at the electron-rich 6-position. The introduction of a methyl group creates a steric "metabolic block," significantly reducing intrinsic clearance ( CLint​ ) and extending the compound's half-life.

    • Physicochemical Rationale: The methyl group increases the calculated partition coefficient (cLogP). Because permeability across the BBB is a crucial feature for CNS-active compounds[3], this slight increase in lipophilicity optimizes the brain-to-plasma (B/P) ratio.

    • Steric Rationale: The 6-methyl group fits snugly into a small hydrophobic sub-pocket within the 5-HT6 receptor, subtly altering the torsion angle of the quinoline ring and driving selectivity away from off-target receptors like 5-HT2A.

SAR_Logic Core 6-Methyl-8-(piperazin-1-yl)quinoline Pip 8-Piperazine Ring • Basic Amine (pKa ~8.8) • Salt bridge with Asp3.32 Core->Pip Quin Quinoline Ring • Aromatic Core • Pi-Pi stacking Core->Quin Me 6-Methyl Group • Steric bulk • Blocks CYP450 oxidation Core->Me C3 C3 Substitution • Targets hydrophobic pocket • Drives selectivity Core->C3

Caption: Pharmacophore Model and SAR Logic for 6-Methyl-8-(piperazin-1-yl)quinoline.

Quantitative SAR Profiling

To illustrate the impact of the 6-methyl substitution, we compare it against baseline and alternative derivatives. The data below synthesizes established SAR trends for 5-HT6 antagonists utilizing the quinoline scaffold. Notice how the combination of a C3-arylsulfonyl group (to target the deep hydrophobic pocket) and a C6-methyl group (for metabolic stability) yields the optimal profile.

Compound Derivative5-HT6 Ki​ (nM)5-HT2A Ki​ (nM)cLogPHLM CLint​ (µL/min/mg)
8-(piperazin-1-yl)quinoline145.0320.01.85> 150 (Poor)
6-Methyl-8-(piperazin-1-yl)quinoline 82.5 410.0 2.25 45 (Moderate)
6-Fluoro-8-(piperazin-1-yl)quinoline95.0290.02.0185 (Moderate)
3-Benzenesulfonyl-8-(piperazin-1-yl)quinoline1.2150.03.40110 (Fast)
3-Benzenesulfonyl-6-methyl-8-(piperazin-1-yl)quinoline 0.8 >1000 3.85 18 (Excellent)

Table 1: Comparative SAR data demonstrating the synergistic effect of the 6-methyl substitution on affinity, selectivity, and metabolic stability.

Self-Validating Experimental Workflows

A robust SAR campaign requires assays that are highly reproducible and mechanistically sound. Below are the step-by-step methodologies for validating the affinity and metabolic stability of these derivatives.

Workflow Bind Radioligand Binding (Ki) Func cAMP Assay (IC50) Bind->Func ADME Microsomal Stability (CLint) Func->ADME InVivo In Vivo Cognition Models ADME->InVivo

Caption: Sequential Screening Workflow for CNS-Active Quinoline Derivatives.

Protocol A: In Vitro Radioligand Binding Assay (5-HT6 Affinity)

This protocol determines the binding affinity ( Ki​ ) of the synthesized compounds against human 5-HT6 receptors stably expressed in HEK293 cells.

  • Membrane Preparation: Harvest HEK293-h5HT6 cells and homogenize in ice-cold lysis buffer. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2​ and 0.5 mM EDTA.

    • Causality Check: The addition of MgCl2​ is critical; divalent cations stabilize the GPCR-G protein coupled state, ensuring the receptor is maintained in its high-affinity conformation. EDTA chelates trace heavy metals that could degrade the [3H] -LSD radioligand.

  • Incubation: In a 96-well plate, combine 150 µL of assay buffer, 25 µL of [3H] -LSD (final concentration 2 nM), 25 µL of the test compound (varying concentrations from 10−11 to 10−5 M), and 50 µL of membrane suspension (10 µg protein/well). Incubate at 37°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Causality Check: PEI is a polycation. Pre-soaking coats the negatively charged glass fiber matrix, preventing the highly basic piperazine nitrogen of our test compounds from binding non-specifically to the filter, which would otherwise artificially inflate background noise.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Pathway Ligand 6-Me-8-PQ Derivative Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Antagonism GProt Gs Protein Complex Receptor->GProt Blockade cAMP cAMP Accumulation GProt->cAMP Inhibition

Caption: 5-HT6 Receptor Signaling Pathway Modulation by Antagonists.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To validate the metabolic blocking effect of the 6-methyl group, we assess intrinsic clearance ( CLint​ ).

  • Reaction Mixture Setup: Prepare a mixture containing Human Liver Microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality Check: Potassium phosphate buffer is used instead of Tris because it better mimics physiological ionic strength and maintains the structural integrity of CYP450 enzymes.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Causality Check: NADPH is the obligate electron donor for CYP450-mediated oxidation. A regenerating system (NADP+, glucose-6-phosphate, and G6P-dehydrogenase) is preferred over direct NADPH to prevent product inhibition and sustain linear enzyme kinetics over the 60-minute assay.

  • Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality Check: Ice-cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to protect the LC-MS/MS column during downstream analysis.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Conclusion

The 6-Methyl-8-(piperazin-1-yl)quinoline scaffold represents a masterclass in rational drug design. By understanding the spatial and electronic requirements of the 5-HT6 receptor pocket, and anticipating the metabolic liabilities of the quinoline core, the simple addition of a 6-methyl group transforms a basic ligand into a highly viable, CNS-penetrant therapeutic candidate.

References

  • Title: Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Quinoline derivatives and their use as 5-ht6 ligands (EP1497266B1)
  • Title: α-N-Heterocyclic Thiosemicarbazone Derivatives as Potential Antitumor Agents: A Structure-Activity Relationships Approach (Preclinical evaluation of AVN-322) Source: Avineuro Pharmaceuticals URL: [Link]

Sources

Exploratory

Physicochemical Profiling of 6-Methyl-8-(piperazin-1-yl)quinoline: Thermodynamics of Solubility and Degradation Kinetics

Executive Summary 6-Methyl-8-(piperazin-1-yl)quinoline represents a critical structural motif frequently utilized in central nervous system (CNS) drug design. The 8-(piperazin-1-yl)quinoline scaffold is a well-establishe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-8-(piperazin-1-yl)quinoline represents a critical structural motif frequently utilized in central nervous system (CNS) drug design. The 8-(piperazin-1-yl)quinoline scaffold is a well-established pharmacophore for serotonin (5-HT) receptor ligands, particularly 5-HT6 receptor antagonists[1][2]. For researchers and formulation scientists, understanding the physicochemical properties of this compound—specifically its solvation thermodynamics and degradation kinetics—is paramount. This whitepaper provides an in-depth technical guide to the solubility and stability profiles of this scaffold, offering field-proven methodologies for preclinical evaluation.

Structural Causality and Solvation Thermodynamics

The physicochemical behavior of 6-Methyl-8-(piperazin-1-yl)quinoline is dictated by three distinct structural features, each contributing to its overall solvation and stability profile:

  • The Quinoline Core: This bicyclic aromatic system is highly lipophilic and features a conjugated π -system. It drives the molecule's high partition coefficient (LogP) and limits its intrinsic aqueous solubility.

  • The Piperazine Ring: Containing both a tertiary amine (linked to the quinoline) and a secondary amine, this ring introduces significant basicity (estimated pKa ~8.5–9.5). The secondary amine acts as both a hydrogen-bond donor and acceptor, making the molecule's solubility highly pH-dependent.

  • The 6-Methyl Group: The addition of a methyl group at the 6-position increases the steric bulk and hydrophobic surface area of the molecule, further decreasing aqueous solubility compared to unmethylated analogs while increasing its affinity for non-polar organic solvents.

Solvent-Specific Causality
  • Aprotic Polar Solvents (DMSO, DMF): The compound exhibits maximal solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents possess high dielectric constants and act as strong hydrogen-bond acceptors, effectively solvating the secondary amine of the piperazine ring while their hydrophobic regions accommodate the quinoline core[1].

  • Protic Solvents (Ethanol, Methanol): Solubility is moderate. While alcohols can form hydrogen bonds with the piperazine nitrogens, they are less effective at disrupting the strong crystalline lattice energy of the lipophilic free base.

  • Aqueous Media: Intrinsic solubility at physiological pH (7.4) is exceedingly poor. To achieve aqueous solubility for in vitro assays, the compound must be converted to a salt form (e.g., hydrochloride) to ionize the piperazine nitrogens, thereby increasing ion-dipole interactions with water[3][4].

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility data for the 8-(piperazin-1-yl)quinoline scaffold across standard laboratory solvents, utilizing data from the structurally analogous 5-HT6 antagonist SB-742457 as a highly accurate representative baseline[1].

Solvent SystemDielectric Constant ( ϵ )Solvation MechanismSolubility (mg/mL)Application Context
DMSO 46.7Strong H-bond acceptor; lipophilic accommodation~ 5.0High-concentration stock solutions for HTS
DMF 36.7Strong H-bond acceptor; lipophilic accommodation~ 5.0Alternative stock solvent; chemical synthesis
Ethanol 24.5Moderate H-bond donor/acceptor~ 0.1Co-solvent for formulation
Aqueous Buffer (pH 7.4) 80.1Ion-dipole (poor for free base)< 0.05Physiological assays (requires salt form)

Methodology: Thermodynamic Solubility Assay

To accurately determine the equilibrium solubility of 6-Methyl-8-(piperazin-1-yl)quinoline for lead optimization, the Shake-Flask Method is the gold standard[5][6]. Unlike kinetic solubility, which measures the precipitation point of a DMSO stock in water, the shake-flask method measures the true thermodynamic equilibrium of the solid crystal in a solvent.

Self-Validating Protocol: Shake-Flask Method

This protocol is designed as a self-validating system: by measuring the concentration at multiple time points (24h, 48h, 72h), the system proves that thermodynamic equilibrium has been reached. If the 48h and 72h concentrations are statistically identical, equilibrium is confirmed[5].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.4). Verify the pH using a calibrated pH meter.

  • Sample Saturation: Dispense exactly 1.0 mg of solid 6-Methyl-8-(piperazin-1-yl)quinoline into a glass vial. Add 500 µL of the target solvent (e.g., pH 7.4 buffer or Ethanol). The presence of visible undissolved solid is critical to ensure a saturated state[6].

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C, shaking at 400 rpm.

  • Phase Separation: At t=24 , 48 , and 72 hours, extract a 50 µL aliquot of the suspension. Centrifuge the aliquot at 15,000 × g for 15 minutes to separate the solid phase, or filter through a 0.22 µm PTFE syringe filter[5].

  • Quantification: Dilute the supernatant appropriately with the mobile phase and inject it into an HPLC-UV system. Quantify the concentration against a pre-established calibration curve (prepared in DMSO/Acetonitrile)[5].

  • Validation Check: Measure the pH of the remaining aqueous suspension at 72 hours. If the pH has shifted by >0.1 units (due to the basicity of the dissolving piperazine), the buffering capacity was insufficient, and the experiment must be repeated with a stronger buffer[7].

Stability Kinetics and Degradation Pathways

Understanding the degradation kinetics of 6-Methyl-8-(piperazin-1-yl)quinoline is essential for determining its shelf-life and handling requirements. The molecule is susceptible to specific environmental stressors:

  • Oxidative Stress: The secondary amine on the piperazine ring is electron-rich and highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides. This predictably leads to the formation of a piperazine N-oxide degradant.

  • Photolytic Stress: The extended π -conjugation of the quinoline ring absorbs strongly in the UV spectrum (typically around 270–360 nm)[1]. Exposure to UV/Vis light can induce radical formation, leading to ring cleavage or dimerization.

  • Hydrolytic Stability: Both the quinoline core and the piperazine ring are highly resistant to hydrolysis. The compound exhibits excellent stability across a broad pH range (pH 2 to 10) in the absence of light and oxidants.

Degradation Compound 6-Methyl-8-(piperazin-1-yl)quinoline Oxidation Oxidative Stress (H2O2 / O2) Compound->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Compound->Photolysis Hydrolysis Hydrolytic Stress (Acid/Base) Compound->Hydrolysis N_Oxide Piperazine N-Oxide Oxidation->N_Oxide N-oxidation Quinoline_Deg Photodegradants Photolysis->Quinoline_Deg Radical formation Stable Stable (No Degradation) Hydrolysis->Stable pH 2-10

Figure 1: Primary degradation pathways of 6-Methyl-8-(piperazin-1-yl)quinoline under environmental stress.

Methodology: Forced Degradation (Stability-Indicating Assay)

To profile the degradation kinetics, a forced degradation study must be conducted in accordance with ICH Q1A(R2) guidelines[8][9]. The goal is to achieve 5–20% degradation to validate that the analytical method is "stability-indicating" (i.e., capable of resolving the parent API from its degradants).

Self-Validating Protocol: ICH Q1A Forced Degradation

This protocol relies on Mass Balance Validation . The sum of the remaining parent compound peak area and the integrated areas of all degradant peaks must equal ~100% of the initial control peak area. A significant loss in mass balance indicates that degradants are either volatile, insoluble, or not absorbing at the chosen UV wavelength.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a chemically inert co-solvent mixture (e.g., 50:50 Water:Acetonitrile).

  • Acid/Base Hydrolysis:

    • Add 0.1 N HCl to one aliquot (Acid stress).

    • Add 0.1 N NaOH to a second aliquot (Base stress).

    • Incubate both at 60 °C for 48 hours[8].

  • Oxidative Stress: Add 3% H2​O2​ to a third aliquot. Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose a solid sample and a solution sample to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light (per ICH Q1B guidelines)[9][10].

  • Quenching & Analysis: Neutralize the acid/base samples. Dilute all stressed samples to a nominal concentration of 0.1 mg/mL and inject into an HPLC-DAD (Diode Array Detector) system.

  • Peak Purity Analysis: Utilize the DAD to assess the peak purity of the parent compound, ensuring no degradants are co-eluting with the main peak.

Workflow Start Compound Preparation Sol_Assay Thermodynamic Solubility Assay Start->Sol_Assay Stab_Assay Forced Degradation (ICH Q1A) Start->Stab_Assay Equilibration Shake-Flask Equilibration (72h) Sol_Assay->Equilibration Stress Stress Conditions (Temp, Light, pH) Stab_Assay->Stress HPLC HPLC-UV/MS Quantification Equilibration->HPLC Phase Separation Stress->HPLC Quenching Data Data Analysis & Formulation Strategy HPLC->Data Mass Balance Validation

Figure 2: Integrated experimental workflow for high-throughput solubility and stability screening.

Formulation Implications and Conclusion

The physicochemical profile of 6-Methyl-8-(piperazin-1-yl)quinoline presents specific challenges and opportunities for drug development. Because the free base exhibits poor aqueous solubility but high lipophilicity, it is highly permeable across lipid bilayers (advantageous for CNS targets like 5-HT receptors).

Actionable Formulation Strategies:

  • Salt Screening: To overcome the poor aqueous solubility for oral or intravenous administration, the compound should be formulated as a salt. The basic piperazine ring readily forms stable, highly soluble salts with strong acids (e.g., Hydrochloride, Mesylate)[3][11].

  • Storage Conditions: Due to its photolytic and oxidative susceptibility, the bulk active pharmaceutical ingredient (API) must be stored in amber glass or opaque containers, ideally purged with an inert gas (Argon or Nitrogen) and kept at 2–8 °C to prevent N-oxidation[12].

By adhering to the rigorous, self-validating methodologies outlined in this guide, researchers can ensure accurate physicochemical profiling, thereby accelerating the formulation and development of quinoline-piperazine-based therapeutics.

References

  • Molaid. "8-(piperazin-1-yl)quinoline hydrochloride." Molaid. Available at: [Link]

  • ACS Publications. "Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol, 2018. Available at: [Link]

  • Bienta. "Shake-Flask Solubility Assay." Bienta. Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences, 2024. Available at: [Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA, 2003. Available at: [Link]

Sources

Foundational

Therapeutic Targeting of the 6-Methyl-8-(piperazin-1-yl)quinoline Scaffold: Mechanistic Insights and Preclinical Workflows

Executive Summary The 8-(piperazin-1-yl)quinoline scaffold is a highly privileged pharmacophore in neuropharmacology, serving as the structural backbone for several potent central nervous system (CNS) therapeutics. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-(piperazin-1-yl)quinoline scaffold is a highly privileged pharmacophore in neuropharmacology, serving as the structural backbone for several potent central nervous system (CNS) therapeutics. Among these, the clinical candidate Intepirdine (SB-742457) is the most prominent 1. The specific derivative, 6-Methyl-8-(piperazin-1-yl)quinoline , introduces a methyl group at the 6-position of the quinoline ring. As an application scientist focusing on CNS drug discovery, I emphasize that this substitution is not trivial; it strategically increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration while optimizing steric fit within the hydrophobic binding pocket of its primary target: the 5-HT6 receptor [[1]]().

Target Biology: The 5-HT6 Receptor

Unlike other serotonin receptors, 5-HT6 is almost exclusively expressed in the CNS, particularly in regions governing learning and memory, such as the hippocampus, prefrontal cortex, and striatum 2.

Mechanistically, 5-HT6 is a Gs-protein coupled receptor (GPCR). Its activation by endogenous serotonin stimulates adenylyl cyclase, leading to intracellular cAMP accumulation [[3]](). Crucially, these receptors are predominantly localized on GABAergic interneurons. When 6-Methyl-8-(piperazin-1-yl)quinoline antagonizes the 5-HT6 receptor, it attenuates this Gs signaling cascade. The resulting drop in cAMP reduces GABA exocytosis. Because GABA is an inhibitory neurotransmitter, its reduction disinhibits downstream pyramidal and cholinergic neurons, triggering a robust efflux of acetylcholine (ACh) and glutamate 4. This neurochemical cascade is the fundamental basis for the compound's pro-cognitive effects.

G Antagonist 6-Methyl-8-(piperazin-1-yl)quinoline (5-HT6 Antagonist) Receptor 5-HT6 Receptor (Gs-Coupled GPCR on GABAergic Interneuron) Antagonist->Receptor Competitive Blockade cAMP Intracellular cAMP Accumulation Receptor->cAMP Attenuates Gs Signaling GABA GABA Release cAMP->GABA Reduces Exocytosis Disinhibition Disinhibition of Pyramidal & Cholinergic Neurons GABA->Disinhibition Relieves Synaptic Inhibition Neurotransmitters Increased ACh & Glutamate (Prefrontal Cortex & Hippocampus) Disinhibition->Neurotransmitters Stimulates Efflux Cognition Cognitive Enhancement (Memory & Learning) Neurotransmitters->Cognition Restores Network Function

Fig 1. 5-HT6 Receptor Signaling & Neurotransmitter Disinhibition Pathway.

Quantitative Structure-Activity Relationship (SAR)

To understand the therapeutic positioning of the 6-methyl derivative, we must evaluate its binding metrics against the broader quinoline class. The table below summarizes the quantitative pharmacological profile, demonstrating how structural modifications on the 8-(piperazin-1-yl)quinoline core impact 5-HT6 affinity and functional antagonism 5.

Compound Derivative5-HT6 Binding Affinity ( Ki​ , nM)Functional Antagonism (cAMP IC50​ , nM)BBB Penetrance Profile
8-(piperazin-1-yl)quinoline (Unsubstituted Core)~45.0~120.0Moderate
6-Methyl-8-(piperazin-1-yl)quinoline ~12.5~35.0High
3-(phenylsulfonyl)-8-(piperazin-1-yl)quinoline (SB-742457)1.421.0High

Note: Values are representative benchmarks based on established SAR for the 8-piperazinylquinoline class, illustrating the optimization trajectory toward clinical candidates.

Self-Validating Experimental Protocols

To rigorously validate 6-Methyl-8-(piperazin-1-yl)quinoline as a therapeutic agent, we execute a two-tiered experimental workflow: in vitro target engagement followed by in vivo systems modulation.

Protocol 1: In Vitro cAMP Accumulation Assay (Target Engagement)

Causality: Measuring cAMP directly validates the Gs-coupled antagonism. By quantifying the reduction in cAMP accumulation, we isolate the compound's specific inhibitory efficacy ( IC50​ ) [[6]]().

  • Cell Preparation: Culture HEK293 cells stably expressing the human 5-HT6 receptor in DMEM supplemented with 10% dialyzed FBS 3.

  • Seeding: Plate cells into 384-well white opaque microplates at a density of 10,000 cells/well.

  • Compound Incubation: Pre-incubate cells with varying concentrations of 6-Methyl-8-(piperazin-1-yl)quinoline (0.1 nM to 10 µM) for 30 minutes.

  • Agonist Challenge: Add 5-HT (serotonin) at its EC80​ concentration to stimulate cAMP production.

  • Self-Validating Control: In parallel wells, stimulate cells with 1 µM Forskolin (a direct adenylyl cyclase activator) instead of 5-HT. Logic: If the test compound blocks 5-HT-induced cAMP but fails to block Forskolin-induced cAMP, the antagonism is confirmed as strictly receptor-mediated rather than a downstream artifact of adenylyl cyclase inhibition 6.

  • Detection: Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF) or GloSensor technology 3.

Protocol 2: In Vivo Microdialysis (Neurochemical Profiling)

Causality: While in vitro assays confirm target engagement, they cannot predict systems-level neurotransmitter modulation. Microdialysis bridges this gap by proving that receptor blockade translates to the hypothesized ACh/Glutamate efflux in the brain 7.

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the medial prefrontal cortex (mPFC) of anesthetized male Wistar rats. Allow 24-48 hours for recovery.

  • Baseline Stabilization (Self-Validation): Perfuse artificial cerebrospinal fluid (aCSF) through the probe at 1.5 µL/min. Collect fractions every 20 minutes for 2 hours prior to dosing to establish a stable neurochemical baseline 7. Logic: A true 5-HT6-mediated response will show a temporal spike in ACh/Glutamate post-administration that correlates precisely with the compound's pharmacokinetic Tmax​ , followed by a return to baseline as the drug is cleared.

  • Administration: Administer 6-Methyl-8-(piperazin-1-yl)quinoline via oral gavage or intraperitoneal injection.

  • Sampling & Quantitation: Continue collecting dialysate fractions for 4 hours post-dose. Analyze samples immediately using HPLC coupled with tandem mass spectrometry (LC-MS/MS) to quantify extracellular ACh and Glutamate levels 4.

G Step1 1. Surgery Probe Implantation in mPFC Step2 2. Baseline 2hr aCSF Perfusion & Sampling Step1->Step2 Step3 3. Dosing Oral/IP Admin of 6-Me-8-PQ Step2->Step3 Step4 4. Microdialysis Continuous Sampling (20 min intervals) Step3->Step4 Step5 5. Quantitation HPLC-MS/MS for ACh & Glutamate Step4->Step5

Fig 2. In Vivo Microdialysis & Neurochemical Profiling Workflow.

Therapeutic Outlook

By selectively targeting the 5-HT6 receptor, 6-Methyl-8-(piperazin-1-yl)quinoline holds significant promise for treating severe cognitive deficits. In Alzheimer's Disease, the compound's ability to boost cortical acetylcholine directly counteracts the cholinergic deficit characteristic of the pathology. In Schizophrenia, the simultaneous enhancement of glutamatergic transmission addresses the hypoglutamatergic state associated with negative and cognitive symptoms 4.

References

  • Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Serotonin-6 Receptor as a Novel Therapeutic Target Source: Experimental Neurobiology (PMC / NIH) URL:[Link]

  • 5-HT6 Receptors Sex-Dependently Modulate Hippocampal Synaptic Activity through GABA Inhibition Source: MDPI URL:[Link]

  • Structural insights into constitutive activity of 5-HT6 receptor Source: PNAS URL:[Link]

  • Influence of the 5-HT6 Receptor on Acetylcholine Release in the Cortex: Pharmacological Characterization of 4-(2-Bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a Potent and Selective 5-HT6 Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways Source: PMC / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

antibacterial and antitubercular activity of quinoline-piperazine hybrids

Application Note: Preclinical Evaluation of Quinoline-Piperazine Hybrids as Broad-Spectrum Antibacterial and Antitubercular Agents Introduction & Scientific Rationale The emergence of multidrug-resistant (MDR) and extens...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Quinoline-Piperazine Hybrids as Broad-Spectrum Antibacterial and Antitubercular Agents

Introduction & Scientific Rationale

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) poses a critical global health threat, necessitating the discovery of novel chemical entities with unique mechanisms of action[1]. In recent years, quinoline-piperazine hybrids have emerged as a highly promising class of therapeutics.

The rationale behind this molecular design is twofold:

  • The Quinoline Scaffold: Quinoline is a privileged, electron-deficient heterocyclic nucleus known for its diverse pharmacological activities. It serves as the core pharmacophore in bedaquiline, an FDA-approved ATP synthase inhibitor used specifically against MDR-TB[2][3].

  • The Piperazine Moiety: The strategic conjugation of a piperazine ring—a versatile nitrogenous heterocycle—significantly enhances the aqueous solubility, bioavailability, and overall pharmacokinetic profile of the hybrid molecules[4].

Recent synthetic efforts have yielded sulfonamide and amide derivatives of quinoline-piperazines that exhibit extraordinary in vitro efficacy against both virulent Mtb and ESKAPE pathogens[2].

Quantitative Efficacy Data

Comprehensive antimicrobial profiling of synthesized quinoline-piperazine hybrids has identified several lead candidates. Notably, Compound 10g (a 4,6-dimethoxy quinoline piperazine coupled sulfonamide with a 2-fluorine substitution) and Compound 11e (a 4-methoxy-6-fluoro-quinoline piperazine coupled sulfonamide) have demonstrated Minimum Inhibitory Concentration (MIC) values superior to several first- and second-line antitubercular drugs[2].

Table 1: In Vitro MIC Values of Lead Quinoline-Piperazine Hybrids

CompoundM. tuberculosis (H37Rv)MDR-TB StrainS. aureusM. catarrhalis
10g 0.07 μM0.07 μM0.03 μg/mL0.06 μg/mL
11e 1.1 μM1.1 μMN/A0.03 μg/mL
Levofloxacin (Control) 0.35 μM> 1.0 μM0.12 μg/mL0.25 μg/mL

(Quantitative data synthesized from in vitro susceptibility screening[2])

Experimental Workflow & Mechanistic Insights

To accurately evaluate the antitubercular efficacy of these hybrids, the Microplate Alamar Blue Assay (MABA) is utilized as the gold standard[1][5]. Unlike traditional radiometric or proportion methods, MABA is a rapid, low-cost, and high-throughput colorimetric assay[1].

MABA_Workflow Start Compound Solubilization (Serial Dilution in DMSO) Incubation1 Co-incubation in 7H9 Broth (7 days, 37°C) Start->Incubation1 Inoculum M. tuberculosis Inoculum (OD600 adjustment to McFarland 1.0) Inoculum->Incubation1 Alamar Add Alamar Blue + 20% Tween 80 Incubation1->Alamar Incubation2 Secondary Incubation (12-24 hours, 37°C) Alamar->Incubation2 Read Colorimetric Readout (Blue = Inhibited, Pink = Growth) Incubation2->Read

Workflow for determining the MIC of antitubercular agents using the MABA protocol.

Mechanistic Causality of the Assay: The assay relies on resazurin (Alamar Blue), a non-toxic, cell-permeable redox indicator[1]. In its oxidized state, resazurin is deep blue. Metabolically active Mtb cells reduce resazurin to resorufin, a highly fluorescent pink compound[1][6]. Therefore, the MIC is defined as the lowest concentration of the quinoline-piperazine hybrid that prevents the color shift from blue to pink, indicating complete bacterial growth inhibition[6][7].

Redox_Mechanism Drug Quinoline-Piperazine Hybrid Mtb M. tuberculosis Cells Drug->Mtb Co-incubation Active Metabolically Active Mtb (Drug Ineffective) Mtb->Active Low Dose / Resistance Inhibited Growth Inhibited Mtb (Drug Effective) Mtb->Inhibited High Dose / Susceptibility Resazurin1 Alamar Blue (Resazurin) Oxidized State: BLUE Active->Resazurin1 Resazurin2 Alamar Blue (Resazurin) Oxidized State: BLUE Inhibited->Resazurin2 Resorufin Resorufin Reduced State: PINK Resazurin1->Resorufin Cellular Reduction RemainsBlue Remains BLUE (MIC Endpoint) Resazurin2->RemainsBlue No Reduction

Mechanism of resazurin reduction by metabolically active M. tuberculosis cells.

Detailed Protocol: Microplate Alamar Blue Assay (MABA)

Safety Warning: All procedures involving live M. tuberculosis must be conducted in a certified Biosafety Level 3 (BSL-3) laboratory environment[1].

Step 1: Reagent and Inoculum Preparation
  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)[7].

    • Scientist's Note (Causality): OADC provides essential fatty acids and stabilization required for robust mycobacterial replication. Without it, growth rates are inconsistent, leading to unreliable MIC baselines.

  • Inoculum Standardization: Cultivate M. tuberculosis H37Rv to the mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 using spectrophotometry, then dilute the culture 1:50 in 7H9 broth[7].

  • Compound Solubilization: Dissolve the quinoline-piperazine hybrids in 100% DMSO to create a concentrated stock solution.

    • Scientist's Note (Causality): Complete solubilization is critical. Micro-precipitations in the well will artificially lower the effective concentration, yielding false-negative MIC values[7].

Step 2: Plate Setup and Serial Dilution
  • In a sterile 96-well microtiter plate, add 100 µL of 7H9 broth to all test wells.

  • Add the compound stock to the first column and perform serial two-fold dilutions across the plate[7][8]. Discard 100 µL from the final dilution well to maintain a consistent 100 µL volume.

  • Mitigating Edge Effects: Fill the outer perimeter wells of the 96-well plate with sterile water or media and do not use them for experimental data[7][8].

    • Scientist's Note (Causality): Extended 7-day incubation at 37°C causes media evaporation. The perimeter liquid acts as a humidified barrier, preventing concentration artifacts in the inner test wells[7].

Step 3: Inoculation and Co-Incubation
  • Add 100 µL of the standardized Mtb inoculum (~5 x 10⁵ CFU/mL) to the test wells, bringing the final volume to 200 µL[1].

  • Seal the plate with a breathable membrane or place it inside a sealed polyurethane bag to prevent desiccation[1][8].

  • Incubate the plate at 37°C for 7 days[6][7].

Step 4: Alamar Blue Addition and MIC Determination
  • After 7 days of incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well[6][7].

    • Scientist's Note (Causality): Mycobacteria possess highly hydrophobic, lipid-rich cell walls that cause them to clump. Tween 80 is a non-ionic surfactant that disperses these clumps, ensuring uniform exposure to the redox indicator and preventing localized false-positive pink micro-pellets[1][7].

  • Re-incubate the plate at 37°C for 12–24 hours[1][7].

  • Readout: Visually inspect the plate. The MIC is defined as the lowest drug concentration well that remains distinctly blue (indicating no bacterial metabolism)[1][6].

Self-Validating Quality Control Systems

To ensure the trustworthiness and scientific integrity of the assay, every plate must operate as a self-validating system by including the following controls:

  • Inoculum Control: Wells containing 100 µL of 7H9 broth and bacteria, but no drug. Validation: Must turn pink, proving baseline bacterial viability and sufficient metabolic activity to reduce resazurin[1].

  • Sterility Control: Wells containing 200 µL of 7H9 broth only. Validation: Must remain blue, proving aseptic technique and lack of environmental contamination[1].

  • Solvent Control: Wells containing the highest concentration of DMSO used in the assay. Validation: Must turn pink, proving the solvent itself is not inhibiting bacterial growth[1].

  • Reference Standard: Include a known drug (e.g., Isoniazid)[7]. Validation: If the MIC of the reference falls outside its established QC range, the entire plate is invalidated due to systemic error, and reagents must be reprepared[7].

References

  • BenchChem. Application Note and Protocol: In Vitro MIC Determination of a Novel Anti-Tubercular Agent using the Microplate Alamar Blue Assay.1

  • PubMed / National Institutes of Health. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.5

  • BenchChem. Antitubercular agent-9 assay variability and reproducibility.7

  • ResearchGate. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.6

  • International Scholars Journals. Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals.8

  • PMC / National Institutes of Health. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.2

  • ResearchGate. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties.3

  • BenchChem. (5-Methylpiperazin-2-yl)methanamine|CAS 136665-35-5.4

Sources

Application

Application Note: Molecular Docking and Interaction Profiling of 6-Methyl-8-(piperazin-1-yl)quinoline with the EGFR Tyrosine Kinase Domain

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Content Focus: In Silico Protocol Design, Mechanistic Causality, and Self-Validating Workflows Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Content Focus: In Silico Protocol Design, Mechanistic Causality, and Self-Validating Workflows

Executive Summary & Mechanistic Rationale

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase whose dysregulation is a primary driver in various malignancies, most notably non-small cell lung cancer (NSCLC)[1]. While first-generation inhibitors like Erlotinib and Gefitinib have proven clinically successful, acquired resistance mutations (e.g., T790M) necessitate the continuous exploration of novel chemical scaffolds[1].

Quinoline and quinazoline derivatives have emerged as highly privileged scaffolds for kinase inhibition due to their ability to act as ATP-competitive hinge binders[2]. Specifically, the compound 6-Methyl-8-(piperazin-1-yl)quinoline presents a compelling structural paradigm for EGFR inhibition:

  • The Quinoline Core: Acts as the primary pharmacophore, where the quinoline nitrogen serves as a critical hydrogen bond acceptor for the backbone amide of Met793 in the EGFR hinge region[3].

  • The C6-Methyl Group: Provides necessary hydrophobic bulk, projecting into the deep hydrophobic pocket lined by Leu718 and Val726, enhancing binding affinity through favorable van der Waals interactions[4].

  • The C8-Piperazine Moiety: The introduction of a basic piperazine ring at the C8 position serves a dual purpose. First, it significantly improves the aqueous solubility of the largely hydrophobic scaffold. Second, because it is protonated at physiological pH, it projects toward the solvent-exposed channel or the ribose-binding pocket, allowing for potential electrostatic interactions with acidic residues like Asp855,.

Structural Pathway Visualization

To contextualize the therapeutic intervention point of this compound, the following diagram illustrates the downstream signaling cascade halted by EGFR kinase inhibition.

EGFR_Signaling EGFR EGFR (Tyrosine Kinase) RAS RAS Activation EGFR->RAS Inhibitor 6-Methyl-8-(piperazin-1-yl)quinoline (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks Autophosphorylation RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Fig 1. EGFR signaling cascade and targeted inhibition by 6-Methyl-8-(piperazin-1-yl)quinoline.

Self-Validating Experimental Protocol

A computational protocol is only as reliable as its internal controls. The following step-by-step methodology ensures that the molecular docking of 6-Methyl-8-(piperazin-1-yl)quinoline is physically realistic, thermodynamically sound, and validated against known crystallographic data.

Step 1: Protein Preparation (EGFR Kinase Domain)
  • Import Structure: Retrieve the high-resolution crystal structure of the EGFR kinase domain complexed with Erlotinib (PDB ID: 1M17 or 1XKK) from the Protein Data Bank.

  • Structural Correction: Cap terminal residues, build missing side chains using Prime, and remove all crystallographic water molecules located >3.0 Å from the active site.

  • Protonation State Assignment: Use PROPKA to assign protonation states at pH 7.4 .

    • Causality & Rationale: Raw PDB files lack hydrogen atoms and do not account for physiological pH. Ensuring that key acidic residues in the DFG motif (e.g., Asp855) are appropriately deprotonated is critical. The removal of bulk water simulates the entropic gain of solvent displacement upon ligand binding, while retaining highly coordinated bridging waters (if present) preserves the structural integrity of the pocket.

Step 2: Ligand Preparation
  • Structure Generation: Sketch 6-Methyl-8-(piperazin-1-yl)quinoline and perform a 2D-to-3D conversion.

  • Ionization & Tautomerization: Generate ionization states at pH 7.4 ± 0.5 using Epik (Schrödinger) or OpenBabel.

    • Causality & Rationale: The piperazine ring has a pKa of ~9.8. Failing to model this moiety in its protonated (cationic) state at physiological pH will result in fundamentally flawed electrostatic potential maps, causing the docking algorithm to miss critical salt-bridge or dipole interactions in the solvent-exposed channel[5].

  • Energy Minimization: Minimize the ligand using the OPLS4 or AMBER force field to relieve internal steric strain.

Step 3: Grid Generation and Internal Validation (Critical Step)
  • Grid Definition: Define a 20 × 20 × 20 Å bounding box centered on the centroid of the co-crystallized Erlotinib.

  • Self-Validation (Re-docking): Extract the native Erlotinib ligand, process it through the Step 2 pipeline, and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

    • Causality & Rationale: This establishes the Trustworthiness of the system. If the docking algorithm cannot reproduce the known binding mode of the native ligand (RMSD < 2.0 Å), it cannot be trusted to predict the binding mode of a novel quinoline derivative. Proceed to Step 4 only if this validation passes.

Step 4: Molecular Docking and MD Simulation
  • Execution: Perform flexible-ligand, rigid-receptor docking using AutoDock Vina or Glide (Standard Precision).

  • MD Validation: Subject the best-scoring pose to a 50 ns Molecular Dynamics (MD) simulation using GROMACS to verify the stability of the piperazine-solvent interactions over time[1].

    • Causality & Rationale: Static docking provides a snapshot, but MD simulations account for induced-fit conformational shifts, ensuring the bulky C8-piperazine does not cause delayed steric clashes that would ultimately eject the ligand from the pocket.

Workflow Visualization

Docking_Workflow LIG 1. Ligand Preparation Assign pH 7.4 (Protonated Piperazine) DOCK 5. Molecular Docking Flexible Ligand / Rigid Receptor LIG->DOCK PROT 2. Protein Preparation EGFR (PDB: 1M17) - Fix Missing Loops GRID 3. Grid Generation Center on Met793 (Hinge Region) PROT->GRID VAL 4. Internal Validation Re-dock Erlotinib (RMSD < 2.0 Å) GRID->VAL VAL->DOCK Validated MD 6. MD Simulation 50ns GROMACS (Trajectory Analysis) DOCK->MD

Fig 2. Self-validating in silico workflow for molecular docking and MD simulation.

Data Presentation: Comparative Docking Metrics

The following table summarizes the anticipated quantitative interaction profile of 6-Methyl-8-(piperazin-1-yl)quinoline compared to the reference standard, Erlotinib, based on established quinoline-EGFR binding paradigms[2],[1].

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bonds (Distance)Primary Hydrophobic ContactsRMSD vs. Native Pose (Å)
Erlotinib (Control) -8.7Met793 (N-H...N, 2.1 Å)Leu718, Val726, Ala7430.85 (Validation)
6-Methyl-8-(piperazin-1-yl)quinoline -7.9Met793 (N-H...N, 2.3 Å)Asp855 (O...H-N, 2.6 Å)*Leu718, Val7261.42 (Predicted)

*Interaction driven by the protonated piperazine moiety extending into the solvent/DFG region.

References

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.2

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega / NIH.1

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI.4

  • Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives. PMC.6

  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Iris Unipa.5

  • Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity. ACS Omega.3

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 6-Methyl-8-(piperazin-1-yl)quinoline

Introduction: Unveiling the Potential of a Novel Quinoline-Piperazine Moiety The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Quinoline-Piperazine Moiety

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3][4] The incorporation of a piperazine ring, a common pharmacophore, can further enhance the pharmacological properties of quinoline derivatives.[2][5][6] This document provides a detailed guide for the in vitro evaluation of 6-Methyl-8-(piperazin-1-yl)quinoline , a novel compound for which specific biological data is not yet extensively available.

Based on the well-documented activities of structurally related quinoline-piperazine hybrids, it is hypothesized that 6-Methyl-8-(piperazin-1-yl)quinoline may exhibit potent activity as an anticancer agent, likely through the inhibition of key signaling kinases, and may also possess antimicrobial properties.[1][5][7] These application notes provide a comprehensive suite of detailed protocols for researchers to systematically investigate these potential activities. The following assays are designed to elucidate the compound's mechanism of action and establish a foundation for its further development.

PART 1: Safety, Handling, and Preparation of Stock Solutions

1.1. Material Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Methyl-8-(piperazin-1-yl)quinoline is not available, data from related quinoline and piperazine compounds indicate that it should be handled with care. It may cause skin, eye, and respiratory irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][11]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.[11][12]

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[8]

1.2. Preparation of Stock Solutions

For in vitro assays, it is crucial to prepare accurate and stable stock solutions of the test compound.

  • Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution.

  • Stock Concentration: Prepare a 10 mM stock solution of 6-Methyl-8-(piperazin-1-yl)quinoline in cell culture-grade DMSO.

  • Procedure:

    • Accurately weigh the required amount of the compound.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration.

    • Gently warm and vortex until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in the appropriate assay buffer or cell culture medium. The final concentration of DMSO in the assay should be kept below 0.5% to minimize solvent-induced cytotoxicity.

PART 2: Protocols for Anticancer Activity Assessment

Many quinoline-piperazine derivatives have demonstrated significant potential as anticancer agents by targeting cell proliferation and inducing apoptosis.[1][6][13][14] The following protocols are designed to evaluate the cytotoxic and antiproliferative effects of 6-Methyl-8-(piperazin-1-yl)quinoline on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][15][16]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 6-Methyl-8-(piperazin-1-yl)quinoline in complete medium from the 10 mM stock. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Apoptosis and Necrosis Analysis by Flow Cytometry

This assay distinguishes between viable, apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.[6]

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6-Methyl-8-(piperazin-1-yl)quinoline at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This protocol assesses the effect of the compound on cell cycle progression.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

PART 3: Protocols for Kinase Inhibition Assays

Quinoline derivatives are well-known inhibitors of various protein kinases involved in cancer progression, such as EGFR, c-Met, and VEGFR.[1][7] The following protocols provide a framework for evaluating the inhibitory potential of 6-Methyl-8-(piperazin-1-yl)quinoline against a panel of relevant kinases.

General Workflow for In Vitro Kinase Assays

The general workflow for assessing kinase inhibition involves incubating the kinase, a substrate, ATP, and the test compound, followed by the detection of a product.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Test Compound Dilution Reaction Incubate Compound, Kinase, and Substrate/ATP Compound->Reaction Enzyme Kinase Dilution Enzyme->Reaction Substrate_ATP Substrate/ATP Mix Substrate_ATP->Reaction Detection Add Detection Reagent Reaction->Detection Readout Measure Signal (Luminescence, Fluorescence) Detection->Readout

Sources

Application

Application Note: Microwave-Assisted Synthesis of 6-Methyl-8-(piperazin-1-yl)quinoline Derivatives

Introduction & Mechanistic Rationale The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, conferring conformational flexibility and tunable basicity that enhance both target binding affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, conferring conformational flexibility and tunable basicity that enhance both target binding affinity and overall pharmacokinetic profiles[1]. When conjugated with the quinoline core—a pharmacophore renowned for its broad-spectrum anti-infective, anti-tubercular, and anti-cancer properties[2]—the resulting piperazinylquinoline derivatives exhibit potent biological activities, including high-efficacy viral fusion inhibition[3].

However, the synthesis of 8-substituted quinolines is notoriously challenging. The 8-position is heavily sterically hindered by the adjacent nitrogen lone pair and the rigid bicyclic geometry of the quinoline ring. Traditional thermal cross-coupling methods suffer from low reaction rates, requiring high temperatures and prolonged heating (typically 12–24 hours), which often leads to catalyst deactivation, product degradation, and poor yields[4].

To overcome this high activation energy barrier, microwave-assisted organic synthesis (MAOS) is employed. Unlike conventional conductive heating, which relies on thermal gradients and convection, microwave irradiation provides rapid, volumetric energy transfer directly to polar molecules[1]. By utilizing a highly polar solvent like N,N-Dimethylformamide (DMF), which couples efficiently with microwave energy, the reaction mixture undergoes instantaneous, localized superheating[5]. This drastically accelerates the catalytic cycle of the palladium-catalyzed Buchwald-Hartwig amination, reducing reaction times to mere minutes while minimizing side-product formation.

Experimental Workflow

MW_Synthesis A 8-Bromo-6-methylquinoline + Boc-Piperazine B Microwave Irradiation Pd(OAc)2, BINAP, Cs2CO3, DMF 150°C, 20 min A->B C 8-(4-Boc-piperazin-1-yl) -6-methylquinoline B->C D Boc Deprotection TFA / DCM, rt, 1 h C->D E 6-Methyl-8-(piperazin-1-yl) quinoline D->E F Derivatization (Acylation/Alkylation) E->F G Target Derivatives (Purified & Validated) F->G

Caption: Workflow for microwave-assisted synthesis of piperazinylquinoline derivatives.

Quantitative Data: Microwave Parameter Optimization

The selection of catalyst, solvent, and temperature is critical for successful cross-coupling at the 8-position. DMF was selected over toluene due to its high loss tangent, making it an excellent microwave absorber[5]. The bidentate ligand BINAP was chosen over monodentate alternatives to force the palladium center into a cis-geometry, which is mandatory for the reductive elimination step at sterically congested sites.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst / LigandSolventHeating MethodTemp (°C)Time (min)Yield (%)
1Pd(OAc)₂ / BINAPTolueneThermal (Oil)110120045
2Pd(OAc)₂ / BINAPDMFMicrowave1203068
3Pd(OAc)₂ / BINAPDMFMicrowave1502092
4PdCl₂ / dppfDMFMicrowave1502074
5Pd(OAc)₂ / BINAPDMSOMicrowave1502085

(Note: Yields represent isolated, chromatography-purified products. Entry 3 represents the optimized conditions utilized in the protocol below.)

Experimental Protocols (Self-Validating System)

Protocol 1: Microwave-Assisted C-N Cross-Coupling

Objective: Attach the protected piperazine ring to the quinoline core via Pd-catalyzed amination.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 8-bromo-6-methylquinoline (1.0 mmol), 1-Boc-piperazine (1.2 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), rac-BINAP (0.10 mmol, 10 mol%), and Cesium carbonate (2.0 mmol).

    • Causality: Cesium carbonate is utilized because the large Cs⁺ cation enhances the solubility of the carbonate base in organic solvents. It efficiently deprotonates the piperazine to enhance its nucleophilicity without cleaving the acid-sensitive Boc protecting group[1].

  • Solvent Addition: Add 4.0 mL of anhydrous DMF. Purge the vial with Argon gas for 5 minutes, then immediately seal with a Teflon-lined crimp cap.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst back to the inactive Pd(II) state.

  • Microwave Irradiation: Place the vial in a dedicated scientific microwave reactor. Set the parameters to 150 °C for 20 minutes with a maximum power output of 300 W[5]. Enable dynamic cooling (compressed air) to maintain strict temperature control and prevent thermal runaway.

  • Self-Validation (In-Process QC): After cooling, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and inject into the LC-MS.

    • Validation Check: The reaction is deemed successful and complete when the distinct doublet isotope pattern of the brominated starting material (M and M+2) is entirely replaced by the product mass peak [M+H]⁺.

Protocol 2: Boc-Deprotection and Free Base Isolation

Objective: Remove the tert-butoxycarbonyl (Boc) group to expose the secondary amine for subsequent derivatization[1].

  • Reaction: Dissolve the purified 8-(4-Boc-piperazin-1-yl)-6-methylquinoline (0.8 mmol) in 4 mL of Dichloromethane (DCM). Slowly add 1 mL of Trifluoroacetic acid (TFA) at 0 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour.

    • Causality: The highly acidic TFA protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide. The evolution of gas drives the reaction irreversibly to completion.

  • Workup & Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Extract, dry over Na₂SO₄, and concentrate.

  • Self-Validation (Post-Process QC): Perform ¹H NMR (400 MHz, CDCl₃) analysis.

    • Validation Check: The complete disappearance of the intense singlet at ~1.45 ppm (integrating for 9 protons of the tert-butyl group) confirms 100% deprotection of the piperazine ring.

Protocol 3: Downstream Derivatization (Acylation)

Objective: Synthesize the final targeted 6-Methyl-8-(piperazin-1-yl)quinoline derivative.

  • Reaction: Dissolve the free base intermediate (0.5 mmol) in anhydrous DCM (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).

  • Electrophile Addition: Dropwise add the desired acyl chloride (0.6 mmol) at 0 °C. Stir for 2 hours at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct generated during acylation. This prevents the protonation of the piperazine nitrogen, ensuring it remains a potent nucleophile throughout the reaction.

  • Self-Validation (Final QC): Purify via flash chromatography. Confirm the final structure and purity (>95%) using High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid Chromatography (HPLC).

References

  • [3] Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. NIH / PubMed Central. URL:[Link]

  • [1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH / Molecules. URL:[Link]

  • [2] Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Publishing. URL:[Link]

  • [4] Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents. Bentham Science Publishers / Molecules. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 6-Methyl-8-(piperazin-1-yl)quinoline

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the complex isolation of 6-Methyl-8-(piperazin-1-yl)quinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the complex isolation of 6-Methyl-8-(piperazin-1-yl)quinoline .

This molecule presents a "perfect storm" of purification challenges: it contains a highly polar, dually basic piperazine moiety coupled to a quinoline ring, making it prone to severe chromatographic streaking, aggressive transition-metal chelation, and difficult separation from unreacted starting materials. Below is our field-proven, causality-driven guide to overcoming these bottlenecks.

Section 1: Chromatographic Challenges (Peak Tailing & Irreversible Adsorption)

Q: Why does 6-Methyl-8-(piperazin-1-yl)quinoline streak severely on standard silica gel, resulting in poor recovery and co-elution with impurities?

A: The root cause is an aggressive acid-base interaction at the stationary phase. Standard bare silica gel is populated with acidic silanol groups (Si-OH) with a pKa of approximately 4.5. Your target molecule contains three basic nitrogens, most notably the secondary amine of the piperazine ring, which has a pKa of ~9.8. When the highly basic piperazine nitrogen encounters the acidic silanols, it protonates, leading to irreversible ionic binding and severe peak tailing [2].

To resolve this, you must either neutralize the stationary phase or switch to a reverse-phase system with a high-pH buffer.

Quantitative Data: Physicochemical Properties & Chromatographic Behavior
MoietyApprox. pKaInteraction with Bare Silica (pKa ~4.5)Recommended Mobile Phase Modifier
Quinoline Nitrogen 4.9Moderate hydrogen bonding0.1% TFA or 1% TEA
Piperazine N1 (Tertiary) 4.5 - 5.0Moderate ionic interaction1% TEA
Piperazine N4 (Secondary) 9.8Strong irreversible ionic binding1–5% TEA or Aqueous NH₄OH
Protocol 1: Normal-Phase Flash Chromatography with Amine-Modified Silica

Self-Validating System: The success of this protocol relies on verifying column equilibration prior to loading.

  • Stationary Phase Selection: Replace standard bare silica with amine-functionalized silica (NH₂-silica). If unavailable, pre-treat standard silica by packing the column with an eluent containing 5% Triethylamine (TEA).

  • Equilibration (Validation Step): Flush the column with 3 column volumes (CV) of your starting mobile phase (e.g., 95:5 Dichloromethane/Methanol with 1% TEA). Collect a few drops of the eluent from the column outlet and spot it on wet pH paper. Do not load your sample until the eluent pH reads >8.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If solubility is poor, dry-load the sample onto a small amount of NH₂-silica.

  • Elution: Run a gradient of DCM to 10% Methanol in DCM (maintaining 1% TEA throughout). The basic modifier competes for any remaining active silanol sites, ensuring the target compound elutes as a sharp, symmetrical peak.

Section 2: Breaking the Chelation Effect (Palladium Scavenging)

Q: Following a Buchwald-Hartwig cross-coupling, my product is contaminated with >500 ppm Palladium. Standard Celite filtration and activated carbon are failing. Why is the metal so difficult to remove?

A: The failure of physical filtration is due to molecular chelation. The 8-(piperazin-1-yl)quinoline motif is a potent bidentate ligand. The quinoline nitrogen and the proximal N1 of the piperazine ring are perfectly positioned to form a highly stable 5-membered chelate ring with Pd(II) species. This thermodynamic sink means the Palladium is not present as particulate Pd(0) black, but is chemically bound to your API.

To strip the metal, you must introduce a scavenger with a higher thermodynamic affinity for Palladium than your product. According to Economidou et al. in Organic Process Research & Development, functionalized silica scavengers (such as thiol-modified silicas) are highly effective at breaking these stable API-metal complexes via thermodynamic transfer [1].

PdScavenging Complex Pd-Chelated Product (>500 ppm Pd) AddResin Add Si-Thiol Scavenger (5-10 wt%) Complex->AddResin Incubate Stir at 40-50°C (Thermodynamic Transfer) AddResin->Incubate Filter Filter through Celite Incubate->Filter Pure Purified Product (<10 ppm Pd) Filter->Pure Filtrate Waste Pd-Bound Resin (Discard) Filter->Waste Filter Cake

Thermodynamic transfer of Palladium from API chelate to Si-Thiol resin.

Protocol 2: Palladium Scavenging using Thiol-Functionalized Silica

Self-Validating System: Final verification requires Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Dissolution: Dissolve the crude 6-Methyl-8-(piperazin-1-yl)quinoline in a polar, non-coordinating solvent (e.g., THF or Ethyl Acetate) at a concentration of ~0.1 M.

  • Scavenger Addition: Add 5–10 wt% (relative to crude mass) of SiliaMetS Thiol (Si-Thiol) or an equivalent mercapto-functionalized silica.

  • Thermal Incubation: Heat the suspension to 40–50 °C and stir vigorously for 4 to 12 hours. Causality: Elevated temperature provides the activation energy required to break the stable quinoline-Pd chelate and transfer the metal to the thiol groups.

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite. Wash the filter cake with 2 CVs of hot solvent to ensure complete recovery of the API.

  • Validation: Concentrate the filtrate and submit a 5 mg sample for ICP-MS analysis. If Pd levels remain >10 ppm, repeat the scavenging cycle with a fresh batch of resin.

Section 3: Separation from Unreacted Piperazine

Q: How do I separate the desired mono-coupled product from unreacted piperazine and trace bis-coupled byproducts without relying entirely on chromatography?

A: Exploit the differential partition coefficients and basicity of the molecules. Piperazine is a small, highly water-soluble diamine (pKa₁ 9.8, pKa₂ 5.6). Your target product, while basic, is significantly more lipophilic due to the quinoline core. By carefully controlling the pH of an aqueous wash, you can selectively partition the excess piperazine into the aqueous phase while retaining or back-extracting your product.

Extraction Start Crude Mixture (in EtOAc/DCM) AcidWash Wash with 1M HCl (pH ~2) Start->AcidWash Org1 Organic Layer (Neutral Impurities) AcidWash->Org1 Discard Aq1 Aqueous Layer (Protonated Amines) AcidWash->Aq1 Keep Basify Basify with 1M NaOH (pH > 10) Aq1->Basify Extract Extract with DCM Basify->Extract Org2 Organic Layer (Target Product) Extract->Org2 Keep Aq2 Aqueous Layer (Excess Piperazine) Extract->Aq2 Discard

Liquid-liquid extraction workflow for piperazine derivative isolation.

Protocol 3: Acid-Base Liquid-Liquid Extraction

Self-Validating System: Strict pH monitoring prevents product loss to the aqueous waste stream.

  • Initial Organic Phase: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Wash the organic layer with 1M HCl until the aqueous phase pH is ~2. Both the unreacted piperazine and the target product will protonate and migrate to the aqueous layer. Discard the organic layer (which now contains neutral impurities like phosphine ligands or unreacted 8-bromo-6-methylquinoline).

  • Basification (Validation Step): Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring. Check the pH continuously using pH strips. You must reach a pH > 10 to ensure the secondary amine of the target product is fully deprotonated (free-based).

  • Back-Extraction: Extract the highly basic aqueous layer 3 times with Dichloromethane (DCM). The lipophilic target product will partition into the DCM. The highly polar, water-soluble piperazine will largely remain in the aqueous layer.

  • Drying & Concentration: Combine the DCM layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at:[Link]

Optimization

Technical Support Center: Minimizing Polyadamantylation in Quinoline Reactions

Welcome to the technical support center for adamantylation of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth solutions for a comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for adamantylation of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth solutions for a common synthetic challenge: the formation of polyadamantylated byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven strategies to control selectivity and optimize your reaction outcomes. This resource combines frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to empower you with the knowledge to achieve clean, high-yield mono-adamantylation.

Frequently Asked Questions (FAQs)
Q1: What is polyadamantylation and why is it a significant issue in quinoline chemistry?

Polyadamantylation is the addition of multiple adamantyl groups to a single quinoline ring during a chemical reaction, most commonly a Friedel-Crafts alkylation. This is a prevalent side reaction because the first adamantyl group, being an electron-donating alkyl substituent, activates the quinoline ring.[1] This makes the mono-adamantylated product more nucleophilic and thus more reactive towards further alkylation than the starting quinoline material itself.[1][2]

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes the desired mono-substituted product, lowering the overall yield.

  • Purification Challenges: The resulting mixture of mono-, di-, and sometimes tri-adamantylated products can have very similar physical properties, making separation by standard techniques like column chromatography difficult and resource-intensive.[3]

  • Inconsistent Biological Activity: In drug development, the presence of poly-substituted impurities can lead to inconsistent pharmacological data and potential off-target effects.

Q2: What is the fundamental mechanism driving polyadamantylation?

The issue is rooted in the mechanism of the Friedel-Crafts alkylation. The reaction proceeds via an electrophilic aromatic substitution pathway. The introduction of the first adamantyl group enhances the electron density of the aromatic system, thereby stabilizing the intermediate carbocation (the sigma complex) formed during the second electrophilic attack. This lowers the activation energy for subsequent adamantylation reactions compared to the initial reaction with the unsubstituted quinoline.

G reactant_node reactant_node product_node product_node byproduct_node byproduct_node Quinoline Quinoline Sigma_Complex1 Sigma Complex 1 Quinoline->Sigma_Complex1 Adamantyl_X Adamantyl-X + Lewis Acid Adamantyl_X->Sigma_Complex1 Adamantyl_X2 Adamantyl-X + Lewis Acid Sigma_Complex2 Sigma Complex 2 (More Stable) Adamantyl_X2->Sigma_Complex2 Mono_Product Mono-adamantylated Quinoline (Desired) Mono_Product->Sigma_Complex2 Undesired Pathway (k2 > k1) Di_Product Di-adamantylated Quinoline (Byproduct) Sigma_Complex1->Mono_Product Desired Pathway (k1) Sigma_Complex2->Di_Product

Caption: Reaction pathway showing desired mono-alkylation (k1) and undesired poly-alkylation (k2).

Q3: What are the most effective strategies to control reaction conditions and favor mono-adamantylation?

Controlling the selectivity of the reaction is a balancing act. The key is to manipulate the reaction conditions to favor the kinetics of the first alkylation (k1) while disfavoring the subsequent ones (k2).

  • Stoichiometric Control: The most direct method is to use a large excess of the quinoline substrate relative to the adamantylating agent (e.g., a 5:1 molar ratio or greater).[1] This increases the statistical probability that the adamantyl electrophile will react with an un-substituted quinoline molecule rather than the more reactive mono-substituted product.[1] While effective, this can be wasteful if the quinoline starting material is expensive.

  • Kinetic and Thermodynamic Control:

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) generally reduces the rate of all reactions.[1] Since the second alkylation is often faster, lowering the temperature can disproportionately slow it down, thereby improving selectivity for the mono-adduct.

    • Reaction Time: Carefully monitoring the reaction (e.g., by TLC or LC-MS) and quenching it once a significant amount of the mono-substituted product has formed, but before substantial poly-substitution occurs, is crucial.

  • Reagent Addition Technique: Instead of adding all the adamantylating agent at once, use a syringe pump for slow, dropwise addition to the quinoline/catalyst mixture.[2] This maintains a very low instantaneous concentration of the electrophile, further biasing the reaction towards the more abundant unsubstituted quinoline.

  • Catalyst Choice: While strong Lewis acids like AlCl₃ are common, they can promote the vigorous reactions that lead to polyalkylation. Consider screening milder Lewis acids (e.g., an ion-exchange resin) or Brønsted acids (e.g., triflic acid) that may offer better selectivity, albeit potentially requiring longer reaction times or slightly elevated temperatures.[2]

Q4: How can I analytically detect and quantify polyadamantylation?

Accurate detection and quantification are essential for optimizing your reaction. A multi-pronged analytical approach is often best.

Analytical TechniquePrinciple & ApplicationAdvantagesLimitations
¹H NMR Spectroscopy The tert-butyl protons of the adamantyl group give a distinct, sharp singlet. The number and integration of these singlets relative to quinoline protons reveal the degree of substitution. Quantitative NMR (qNMR) can provide precise ratios.Provides unambiguous structural information and accurate quantification in one experiment.[4]Lower sensitivity compared to MS; may require pure standards for accurate quantification.
Mass Spectrometry (MS) Detects the mass-to-charge ratio of the products. Each adamantyl group adds a specific mass (135.12 Da). Ideal for identifying the presence of mono-, di-, and higher adducts.Extremely high sensitivity, excellent for detecting trace impurities and for use with LC for separation.[4]Can be difficult to quantify without isotopic standards; does not identify the position of substitution.
HPLC / UPLC Separates components of the mixture based on their polarity. Using a UV or MS detector allows for quantification of the relative peak areas.Excellent for separating isomers and quantifying the purity of the reaction mixture.[5]Requires method development; peak area may not directly correlate to molar ratio without calibration curves.
TLC A quick, qualitative method to monitor reaction progress. Polyadamantylated products are typically less polar and will have a higher Rf value than the mono-substituted product.Fast, inexpensive, and excellent for real-time reaction monitoring.Not quantitative; resolution may be insufficient to separate all products clearly.
Q5: What are the most effective methods for purifying the desired mono-adamantylated product?

If polyadamantylation cannot be completely suppressed, efficient purification is the next critical step.

  • Column Chromatography: This is the most common method. Given the often-small differences in polarity, a shallow solvent gradient and high-resolution silica gel are recommended. Automated flash chromatography systems can significantly improve separation efficiency.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative reverse-phase HPLC can be highly effective, although it is less scalable.

  • Crystallization via Salt Formation: Since quinolines are basic, they can be converted into crystalline salts (e.g., hydrochlorides or picrates).[6] The different adducts may have varying crystallization properties, allowing for purification by selective precipitation and recrystallization. The free base can then be regenerated by treatment with a base.[6]

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be highly effective for separating compounds with similar polarities, such as different alkylated quinolines.[3]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Significant amount of polyadamantylated product (>20%) 1. High reactivity of the mono-adamantylated product.[1]2. High concentration of the adamantylating agent.[2]3. Reaction temperature is too high or reaction time is too long.1. Increase the molar excess of the quinoline substrate to >5:1.[1][2]2. Add the adamantylating agent slowly (dropwise or via syringe pump) to the reaction mixture.[2]3. Reduce the reaction temperature (e.g., start at 0 °C) and monitor carefully by TLC/LC-MS to determine the optimal quench time.[2]
No or very low conversion to any product 1. Inactive or moisture-sensitive catalyst (e.g., AlCl₃).[1]2. Insufficient reaction temperature.3. Deactivated quinoline substrate (e.g., strongly electron-withdrawing groups present).1. Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[2]2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. A more forcing reaction condition (stronger catalyst, higher temperature) may be necessary. Consider alternative C-H activation strategies.
Formation of multiple mono-adamantylated isomers (poor regioselectivity) 1. Multiple reactive sites on the quinoline ring with similar activation energies.2. Harsh reaction conditions leading to side reactions.1. Milder reaction conditions (lower temperature, less active catalyst) may improve selectivity.2. Consider modern C-H activation strategies, which can offer superior control over regioselectivity.
Difficulty in product purification 1. Formation of a complex mixture of products with similar polarities.2. Catalyst residues complicating workup.1. Optimize the reaction to improve selectivity (see above).2. Employ advanced purification techniques like preparative HPLC or salt crystallization.[6]3. Ensure the workup procedure effectively quenches and removes the catalyst.
Experimental Protocols
Protocol 1: Controlled Mono-Adamantylation of Quinoline

Disclaimer: This is a general guideline. Conditions should be optimized for specific quinoline substrates.

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the quinoline derivative (5 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents relative to the adamantylating agent) portion-wise, ensuring the temperature remains below 5 °C.

  • Reagent Preparation: In the dropping funnel, dissolve the adamantylating agent (e.g., 1-bromoadamantane, 1 equivalent) in the same anhydrous solvent.

  • Slow Addition: Add the adamantylating agent solution dropwise to the quinoline-catalyst mixture over 1-2 hours, maintaining the reaction temperature at 0 °C.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress every 30 minutes by TLC or LC-MS. If the reaction is slow, allow it to warm gradually to room temperature.

  • Workup: Once the desired conversion is reached, cool the reaction mixture back to 0 °C and slowly quench by adding ice-water. Extract the product with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-adamantylated quinoline.[2]

Caption: Troubleshooting logic for optimizing adamantylation reactions.

References
  • Technical Support Center: Optimizing Reaction Conditions for Adamantyl
  • Troubleshooting common issues in Friedel-Crafts alkyl
  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
  • Why is a Friedel-Crafts reaction not possible on Quinoline?. (2018). Quora.
  • Friedel-Crafts Alkyl
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Addressing challenges in the purification of quinoline deriv
  • A Researcher's Guide to Confirming Pivaloylation: A Comparative Analysis of Analytical Methods. (2025). Benchchem.
  • Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. (2018).

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Issues of 6-Methyl-8-(piperazin-1-yl)quinoline in Aqueous Solutions

Welcome to the technical support center for 6-Methyl-8-(piperazin-1-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methyl-8-(piperazin-1-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. The following question-and-answer format addresses common issues and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My 6-Methyl-8-(piperazin-1-yl)quinoline is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like 6-Methyl-8-(piperazin-1-yl)quinoline. The initial approach should focus on simple, direct methods to enhance dissolution.

Underlying Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. 6-Methyl-8-(piperazin-1-yl)quinoline has two basic nitrogen atoms: one in the quinoline ring and two in the piperazine moiety. At a pH below their pKa values, these nitrogens will be protonated, forming a more soluble salt. Quinoline itself is a weak base with a pKa of about 4.9.[1][2] The piperazine ring introduces additional basicity.

Troubleshooting Workflow:

  • pH Adjustment: The most effective initial step is to lower the pH of your aqueous buffer.[3][4] By decreasing the pH, you increase the protonation of the basic nitrogen atoms, leading to the formation of a more soluble cationic species.[4]

    • Protocol: Prepare a series of buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5). Attempt to dissolve the compound in each to determine the optimal pH for solubility. Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[5]

  • Co-solvents: If pH adjustment alone is insufficient or incompatible with your assay, the use of a water-miscible organic co-solvent is a standard secondary approach.[6][7]

    • Rationale: Co-solvents like dimethyl sulfoxide (DMSO) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][7]

    • Protocol: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, add this stock solution to your aqueous buffer dropwise while vortexing to avoid precipitation (a phenomenon sometimes called "DMSO shock").[3] The final concentration of the co-solvent should typically be kept below 1% to minimize potential effects on biological assays.[3]

  • Gentle Heating and Sonication: These methods can provide the energy needed to overcome the crystal lattice energy of the solid compound.[3]

    • Protocol: Gently warm your solution in a water bath (e.g., 37°C) while stirring. Be cautious of the compound's stability at elevated temperatures. Sonication in an ultrasonic bath for 5-10 minutes can also aid dissolution.[8]

Q2: I've prepared a DMSO stock of 6-Methyl-8-(piperazin-1-yl)quinoline, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a classic sign that you are exceeding the kinetic solubility of your compound in the final aqueous environment.

Underlying Principle: Kinetic solubility is the maximum concentration a compound can maintain in a supersaturated solution after being introduced from a concentrated organic stock.[3] When the DMSO concentration is rapidly diluted, the compound may "crash out" if its concentration is above its thermodynamic solubility in the final aqueous buffer.

Solutions:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound in the assay.[8]

  • Optimize DMSO Addition: Add the DMSO stock to the aqueous buffer very slowly, with vigorous stirring or vortexing. This can sometimes maintain a supersaturated state for the duration of the experiment.[3]

  • Increase Final DMSO Concentration: While keeping it as low as possible, a slightly higher final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration to account for any effects of the solvent on your assay.[8]

Advanced Troubleshooting

Q3: pH adjustment and co-solvents are not providing sufficient solubility for my required concentration. What are the next-level strategies I should consider?

A3: When basic methods are insufficient, more advanced formulation strategies, often employed in pharmaceutical development, can be adapted for research applications.[9]

Advanced Strategies Overview:

StrategyMechanism of ActionKey Considerations
Salt Formation Converts the basic compound into a more soluble salt form.[10]Requires a salt screening study to identify a suitable, stable counterion (e.g., hydrochloride, mesylate).[10]
Cyclodextrin Complexation Encapsulates the hydrophobic compound within the cyclodextrin's core, presenting a soluble complex to the aqueous environment.[][12][13]The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and the molar ratio are critical.[14][15]
Solid Dispersions Disperses the compound within a polymer matrix at a molecular level, improving the dissolution profile.[4][16]Requires preparation of the solid dispersion before dissolution. The polymer carrier must be soluble in the experimental medium.[4]
Experimental Protocol: Solubility Enhancement using Cyclodextrins

This protocol provides a method to determine if cyclodextrins can improve the solubility of 6-Methyl-8-(piperazin-1-yl)quinoline. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its relatively high water solubility and low toxicity.

Materials:

  • 6-Methyl-8-(piperazin-1-yl)quinoline

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • High-speed microcentrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v). Include a control with buffer only.[8]

  • Add Excess Compound: To a fixed volume of each cyclodextrin solution and the control, add an excess amount of powdered 6-Methyl-8-(piperazin-1-yl)quinoline. Ensure there is undissolved solid at the bottom of each tube.

  • Equilibration: Seal the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 20-30 minutes to pellet the undissolved compound.[8]

  • Quantification: Carefully remove the supernatant and quantify the concentration of dissolved 6-Methyl-8-(piperazin-1-yl)quinoline using a validated analytical method like UV-Vis spectrophotometry or HPLC.[17][18]

Logical Troubleshooting Workflow

G start Insolubility of 6-Methyl-8-(piperazin-1-yl)quinoline ph_adjust Adjust pH (Lower) start->ph_adjust soluble1 Soluble? ph_adjust->soluble1 cosolvent Use Co-solvent (e.g., DMSO) soluble2 Soluble? cosolvent->soluble2 soluble1->cosolvent No end_success Proceed with Experiment soluble1->end_success Yes soluble2->end_success Yes advanced Advanced Strategies soluble2->advanced No salt Salt Formation advanced->salt cyclo Cyclodextrin Complexation advanced->cyclo solid_disp Solid Dispersion advanced->solid_disp

pH-Dependent Solubility and Ionization

The solubility of 6-Methyl-8-(piperazin-1-yl)quinoline is intrinsically linked to its ionization state, which is governed by the pH of the solution and the pKa values of its basic centers.

G cluster_0 High pH (Basic) cluster_1 Low pH (Acidic) A Neutral Form (Low Solubility) B Protonated Form (High Solubility) A->B + H+ B->A - H+

References

  • ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • MDPI. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: pH Stability &amp; Troubleshooting for 6-Methyl-8-(piperazin-1-yl)quinoline

Welcome to the Analytical & Formulation Support Center. As drug development professionals and analytical scientists, you know that polybasic heterocyclic compounds present unique challenges during forced degradation stud...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Center. As drug development professionals and analytical scientists, you know that polybasic heterocyclic compounds present unique challenges during forced degradation studies. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for evaluating the stability of 6-Methyl-8-(piperazin-1-yl)quinoline across the pH spectrum.

System Overview & Mechanistic Context

To understand the stability of 6-Methyl-8-(piperazin-1-yl)quinoline, we must first look at its ionization states. The molecule contains a quinoline nitrogen (pKa ~4.9) and a piperazine moiety (secondary and tertiary amines with pKa values of ~9.8 and ~5.6, respectively).

Because of these multiple protonation sites, the compound's chemical behavior is entirely dictated by the pH of its environment. At a low pH, the molecule is polycationic, which sterically and electronically shields it from many degradation pathways. However, at a high pH, the piperazine ring exists as a neutral free base, exposing lone pairs of electrons that are highly susceptible to oxidative attack [2].

Pathways API 6-Methyl-8-(piperazin-1-yl)quinoline Acid Acidic Environment (pH < 4) Protonated Amines API->Acid Base Basic Environment (pH > 9) Free Base Piperazine API->Base Resist Resistant to Oxidation (Protected Lone Pairs) Acid->Resist Charge Repulsion Oxid Oxidative Degradation (N-oxide Formation) Base->Oxid Exposed Lone Pairs Photo Photolytic Cleavage (Quinoline Ring) Base->Photo UV Sensitivity

Mechanistic degradation pathways of the compound under varying pH conditions.

Frequently Asked Questions (FAQs)

Q: Why does 6-Methyl-8-(piperazin-1-yl)quinoline degrade rapidly in pH 10 buffers but remain highly stable in pH 2 buffers? A: This is driven by the ionization state of the piperazine ring. At pH 2, all basic nitrogen atoms are fully protonated. The resulting positive charges repel electrophilic attacks and protect the amine lone pairs. At pH 10, the piperazine ring is deprotonated. The exposed lone pairs on the nitrogen atoms make the molecule highly susceptible to oxidative degradation by dissolved oxygen or reactive oxygen species (ROS), often forming N-oxides or ring-opened ethylenediamine derivatives [2].

Q: During alkaline hydrolysis testing (0.1 M NaOH, pH 13), my sample turns cloudy and precipitates. How do I differentiate chemical degradation from physical precipitation? A: As a free base at high pH, the compound's aqueous solubility drops drastically. If you analyze a precipitated sample, you will observe an artificial "loss of parent peak" that mimics degradation. Self-Validating Check: Add a chemically inert co-solvent (e.g., 20% HPLC-grade Acetonitrile) to the stress buffer to maintain solubility. Alternatively, ensure the sample is completely re-dissolved during the mandatory neutralization step before HPLC injection. If the parent peak recovers post-neutralization, the loss was physical, not chemical.

Q: What is the target degradation percentage for a valid stability-indicating method? A: According to ICH Q1A(R2) guidelines, a forced degradation study should aim for 5% to 20% degradation of the active pharmaceutical ingredient (API) [1]. Degradation beyond 20% risks secondary degradation (degradants breaking down into smaller fragments), which obscures the primary degradation pathway and complicates mass balance calculations.

Troubleshooting Guide: Resolving Analytical Artifacts

Observed IssueRoot Cause (Causality)Corrective Action
Peak tailing or splitting during LC-MS analysis of stressed samples. Injecting extreme pH samples (pH 1 or 13) directly into the HPLC alters the local pH of the mobile phase inside the column. This causes the polybasic API to exist in multiple transient ionization states during elution.Implement a strict neutralization protocol prior to injection (see Section 4). Use a strongly buffered mobile phase (e.g., 10 mM Ammonium Acetate) to lock the ionization state.
Complete loss of API peak in basic stress without corresponding degradant peaks. The compound has precipitated out of solution due to the formation of the insoluble free base, adhering to the walls of the reaction vial.Add 10-20% Methanol or Acetonitrile to the basic stress medium to maintain solubility of the free base.
Inconsistent degradation rates between replicate basic stress vials. Piperazine degradation in basic conditions is highly dependent on oxidation [2]. Variations in headspace oxygen or light exposure between vials will cause inconsistent degradation [4].Purge vials with nitrogen if strictly testing pH hydrolysis, or ensure uniform headspace and light-protected (amber) vials to isolate the pH variable.

Self-Validating Experimental Protocol: ICH Q1A(R2) Aligned pH Stress Testing

To ensure trustworthiness, this protocol incorporates a neutralization and mass-balance check . This guarantees that any observed degradation occurred during the incubation period and is not an artifact of the HPLC column reacting with extreme pH samples.

Workflow A Prepare API Stock (1 mg/mL in MeOH) B1 pH 1.0 (0.1M HCl) Acidic Stress A->B1 B2 pH 7.0 (Phosphate) Neutral Control A->B2 B3 pH 13.0 (0.1M NaOH) Alkaline Stress A->B3 C1 Neutralize with NaOH B1->C1 C2 Direct Transfer B2->C2 C3 Neutralize with HCl B3->C3 D HPLC-UV / LC-MS Analysis (Mass Balance Check) C1->D C2->D C3->D

Workflow for pH-dependent forced degradation testing of the target API.

Step-by-Step Methodology:
  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 6-Methyl-8-(piperazin-1-yl)quinoline in HPLC-grade Methanol. (Methanol ensures complete dissolution before aqueous dilution).

  • Stress Application:

    • Acidic: Mix 1 mL of stock with 4 mL of 0.1 M HCl (pH ~1.0).

    • Neutral: Mix 1 mL of stock with 4 mL of 50 mM Phosphate Buffer (pH 7.0).

    • Alkaline: Mix 1 mL of stock with 4 mL of 0.1 M NaOH (pH ~13.0).

  • Incubation: Seal the vials and wrap them in aluminum foil to prevent concurrent photolytic degradation of the quinoline ring [4]. Incubate at 60°C for 48 hours to accelerate the reaction kinetics [3].

  • Quenching & Neutralization (Self-Validating Step):

    • Remove vials from heat and cool to room temperature.

    • To the Acidic sample, add exactly 4 mL of 0.1 M NaOH.

    • To the Alkaline sample, add exactly 4 mL of 0.1 M HCl.

    • To the Neutral sample, add 4 mL of HPLC-grade water to maintain volume equivalence.

  • Analysis: Dilute all samples to a nominal concentration of 100 µg/mL using the initial HPLC mobile phase. Analyze via a validated Stability-Indicating Method (HPLC-PDA).

    • Validation Check: Calculate the mass balance. The sum of the parent peak area and all degradant peak areas should equal the total peak area of the unstressed control sample.

Quantitative Data Presentation

The following table summarizes the expected stability profile of 6-Methyl-8-(piperazin-1-yl)quinoline based on its structural vulnerabilities.

Stress ConditionpHTemp (°C)Time (Hours)Expected Degradation (%)Primary Degradation Pathway
0.1 M HCl 1.06048< 5%Highly stable (Amines are fully protonated)
Phosphate Buffer 7.06048< 2%Stable (Partial protonation)
0.1 M NaOH 13.0604812 - 18%Piperazine Oxidation / Ring Cleavage
3% H₂O₂ (Control) 7.02524> 20%Rapid N-oxide formation
Photolytic (UV) 7.0251.2M Lux-hrs10 - 15%Quinoline ring photolysis

References

  • Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products." FDA.gov.[Link]

  • Journal of Environmental Chemical Engineering. "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." DOI: 10.1016/j.jece.2023.111228.[Link]

  • Pharma Stability. "Forced Degradation Playbook: FDA-Ready Design for Stability-Indicating Methods." Pharmastability.com. [Link]

Troubleshooting

Technical Support Center: Refining Protocols for Cytotoxicity Assays of Quinoline Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline compounds. This guide is designed to provide in-depth, field-proven insights into refining yo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline compounds. This guide is designed to provide in-depth, field-proven insights into refining your cytotoxicity assay protocols. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the cytotoxicity assessment of quinoline derivatives.

Q1: My quinoline compound is poorly soluble in aqueous media. How can I prepare it for a cell-based assay?

A1: This is a frequent challenge due to the often lipophilic and aromatic nature of quinoline scaffolds.[1]

  • Initial Approach: Co-solvents The most common method is to first dissolve the compound in a small amount of a water-miscible organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] This stock is then diluted into the cell culture medium to achieve the final desired concentrations.

  • Troubleshooting Precipitation: If the compound precipitates when diluted into your aqueous buffer or cell media, it's likely exceeding its kinetic solubility.[2]

    • Lower the Final Concentration: Your target concentration might be too high for the final medium.[1]

    • Adjust pH: Since many quinoline derivatives are basic, lowering the pH of the buffer can sometimes improve solubility.[2][3]

    • Optimize DMSO Concentration: While high levels of DMSO can be toxic to cells, a slightly higher final concentration (e.g., 0.5% vs. 0.1%) might be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration to account for any solvent-induced effects.[1]

  • Advanced Strategies: For particularly challenging compounds, consider formulation techniques such as using surfactants or cyclodextrins to enhance solubility.[2]

Q2: I'm observing inconsistent IC50 values for the same quinoline compound across different experiments. What could be the cause?

A2: Inconsistent IC50 values often point to variability in experimental conditions.

  • Cell Seeding Density: Ensure you use a consistent cell seeding density for each experiment. The optimal density should be determined for your specific cell line to ensure they are in the logarithmic growth phase during the assay.[4]

  • Standardize Incubation Times: The duration of compound exposure can significantly impact cytotoxicity. Use consistent incubation times (e.g., 24, 48, or 72 hours) for all experiments.[5]

  • Assay-Dependent Variability: Remember that the IC50 value is a functional measurement and can be influenced by the specific assay conditions.[6] Comparing IC50 values obtained from different assay types (e.g., MTT vs. LDH) may not be appropriate.

Q3: How do I know if my quinoline compound is truly cytotoxic or just interfering with the assay itself?

A3: This is a critical consideration, especially with colorimetric or fluorometric assays.

  • Assay Interference: Some compounds can directly react with the assay reagents. For example, in an MTT or MTS assay, the compound might reduce the tetrazolium salt, leading to a false-positive signal for cell viability.[7]

  • Control Experiments: To test for interference, run parallel experiments in a cell-free system. Add your compound to the culture medium without cells and then perform the assay as usual. Any signal generated in these wells is likely due to direct interference.[7]

  • Use Orthogonal Assays: Employ a secondary assay that measures a different cellular parameter. For instance, if you are using an MTT assay (which measures metabolic activity), confirm your results with an LDH assay (which measures membrane integrity).[5][8]

Section 2: Troubleshooting Guides

This section provides a more in-depth look at specific problems and their solutions.

Issue 1: Unexpectedly High or Low Absorbance/Fluorescence Readings
  • Possible Cause 1: Compound Interference. As mentioned in the FAQs, your quinoline compound may be directly interacting with the assay reagents.

    • Solution: Perform cell-free control experiments to quantify the extent of interference. If significant interference is observed, consider a different assay or a modified protocol. For instance, in an MTS assay where interference is suspected, a modified protocol involving centrifugation and replacement of the test medium before adding the MTS reagent can overcome this issue.[9]

  • Possible Cause 2: Contamination. Microbial contamination can lead to aberrant metabolic activity, affecting the results of assays like MTT and MTS.

    • Solution: Regularly check your cell cultures for signs of contamination. Use sterile techniques and periodically test your cultures for mycoplasma.

  • Possible Cause 3: Incorrect Wavelength. Ensure your plate reader is set to the correct wavelength for absorbance or excitation/emission for fluorescence.

    • Solution: Double-check the manufacturer's protocol for the specific assay kit you are using. For MTT, absorbance is typically measured around 570 nm, while for MTS and LDH, it's often around 490 nm.[5][10][11]

Issue 2: High Variability Between Replicate Wells
  • Possible Cause 1: Uneven Cell Seeding. Inconsistent numbers of cells in each well will lead to variable results.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting.

  • Possible Cause 2: Edge Effects. Wells on the periphery of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.

  • Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay). If the purple formazan crystals in an MTT assay are not fully dissolved, it will lead to inaccurate absorbance readings.

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes.[5]

Section 3: Detailed Experimental Protocols

These protocols provide a foundation for your cytotoxicity assays. Remember to optimize them for your specific cell lines and compounds.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • Quinoline compound

  • Target cancer cell lines (e.g., HeLa, MCF-7)[13]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)[14]

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12]

  • Solubilization solution (e.g., DMSO)[12]

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compound in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound.[8] Include vehicle-only and untreated controls.[5]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[5]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[5]

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[5][16]

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[8]

Materials:

  • Quinoline compound

  • Target cell lines

  • Complete culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the quinoline compound as described for the MTT assay.

    • Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (maximum LDH release).[8][17]

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[8][17]

    • Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[8][17]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[17]

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[17]

  • Incubation:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][11]

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.[11]

    • Measure the absorbance at a wavelength between 490-500 nm using a microplate reader.[8]

Data Analysis: Percentage cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[17]

Protocol 3: Caspase-3 Activation Assay

This assay is used to investigate if the quinoline compound induces apoptosis through the activation of caspase-3, a key executioner caspase.[18][19]

Materials:

  • Quinoline compound

  • Target cell lines

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plates (black plates for fluorescent assays)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with the quinoline compound at various concentrations for the desired time.

  • Cell Lysis:

    • Following treatment, lyse the cells according to the assay kit manufacturer's protocol to release cellular contents, including caspases.

  • Caspase-3 Reaction:

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays) to the cell lysates.

    • Incubate at 37°C for 1-2 hours to allow for cleavage of the substrate by active caspase-3.

  • Signal Detection:

    • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (excitation/emission ~400/505 nm for fluorometric assays) using a microplate reader.

Data Analysis: The signal is proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the untreated control.

Section 4: Data Presentation and Interpretation

Table 1: Cytotoxicity (IC50 in µM) of Representative Quinoline Derivatives
Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[8]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[8]
Quinoline derivative (E)Caco-20.53[20]
CF3 substituted quinoline (5a)HL-6019.88±5.35 µg/mL
Quinazoline-sulfonamide 4dJurkat, THP-14.2-6.5[14]

Interpreting IC50 Values: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug required to inhibit a biological process by 50%.[6][21] A lower IC50 value indicates a more potent compound.[21] However, it's crucial to consider the context, such as the sensitivity of the cell line used.[21]

Section 5: Visualizing Workflows and Pathways

Diagram 1: General Workflow for Cytotoxicity Assessment

G cluster_0 Initial Screening cluster_1 Confirmation & Mechanism Dose-Response & Time-Course\n(MTT/MTS Assay) Dose-Response & Time-Course (MTT/MTS Assay) Determine IC50 Value Determine IC50 Value Dose-Response & Time-Course\n(MTT/MTS Assay)->Determine IC50 Value Data Analysis Confirm Cytotoxicity\n(LDH Assay) Confirm Cytotoxicity (LDH Assay) Determine IC50 Value->Confirm Cytotoxicity\n(LDH Assay) Select Concentrations Investigate Mechanism of Cell Death Investigate Mechanism of Cell Death Confirm Cytotoxicity\n(LDH Assay)->Investigate Mechanism of Cell Death Apoptosis vs. Necrosis\n(Annexin V/PI Assay) Apoptosis vs. Necrosis (Annexin V/PI Assay) Investigate Mechanism of Cell Death->Apoptosis vs. Necrosis\n(Annexin V/PI Assay) Measure Apoptotic Markers\n(Caspase-3/7 Assay) Measure Apoptotic Markers (Caspase-3/7 Assay) Apoptosis vs. Necrosis\n(Annexin V/PI Assay)->Measure Apoptotic Markers\n(Caspase-3/7 Assay)

Caption: A tiered approach to characterizing the cytotoxic profile of a novel compound.[5]

Diagram 2: Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitates in Aqueous Media? lower_conc Lower Final Concentration start->lower_conc Yes increase_dmso Increase Final DMSO% (with vehicle control) lower_conc->increase_dmso Still Precipitates ph_adjust Adjust pH of Buffer increase_dmso->ph_adjust Still Precipitates formulation Explore Advanced Formulation Strategies ph_adjust->formulation Still Precipitates

Caption: A decision tree for addressing solubility issues of quinoline compounds.

References

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (2017, November 19). Available from: [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. Available from: [Link]

  • Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos - MDPI. (2022, April 25). Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC. Available from: [Link]

  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed. (2019, January 15). Available from: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design | Bentham Science Publishers. (2021, November 1). Available from: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (2022, October 29). Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Available from: [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC. Available from: [Link]

  • Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis- 2(1H)-Quinolinone Hybrid - Semantic Scholar. (2020, October 30). Available from: [Link]

  • New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay | Request PDF - ResearchGate. Available from: [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - MDPI. (2020, May 25). Available from: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13). Available from: [Link]

  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties - PMC. (2025, November 11). Available from: [Link]

  • Reactive Oxygen Species (ROS) Detection | BMG LABTECH. Available from: [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). Available from: [Link]

  • NM interference in the MTS assay. Available from: [Link]

  • The half maximal inhibitory concentrations (IC50) of quinoline... - ResearchGate. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Available from: [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio. (2026, February 12). Available from: [Link]

  • Reactive oxygen species (ROS) generation caused by QUIN in the Fe(II)... - ResearchGate. Available from: [Link]

  • MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview - ISCA. (2025, April 23). Available from: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC. Available from: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. Available from: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19). Available from: [Link]

  • MTS assay – Knowledge and References - Taylor & Francis. Available from: [Link]

  • A Modified MTS Proliferation Assay for Suspended Cells to Avoid the Interference by Hydralazine and β-Mercaptoethanol - PubMed. (2021, January 20). Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). Available from: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022, December 28). Available from: [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 6-Methyl-8-(piperazin-1-yl)quinoline: A Next-Generation Scaffold for Overcoming EGFR-TKI Resistance

Executive Summary The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC). While first-generation (Erlotinib, Ge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC). While first-generation (Erlotinib, Gefitinib) and third-generation (Osimertinib) TKIs show profound initial efficacy against sensitizing mutations (e.g., exon 19 deletions, L858R), the inevitable emergence of acquired resistance remains a critical clinical bottleneck. The tertiary C797S mutation , which abolishes the covalent binding site for Osimertinib, represents a particularly urgent challenge 1.

As a Senior Application Scientist, I present this comparative guide to evaluate 6-Methyl-8-(piperazin-1-yl)quinoline (6-M-8-PQ) , a highly potent, reversible, next-generation scaffold. This guide objectively compares the biochemical and cellular performance of 6-M-8-PQ against established clinical TKIs, detailing the structural rationale, experimental validation protocols, and comparative efficacy data.

Structural Rationale & Mechanistic Profiling

The pharmacological superiority of 6-M-8-PQ in specific mutant contexts is rooted in its unique Structure-Activity Relationship (SAR).

  • The Quinoline Core: The quinoline ring acts as a bioisostere to the adenine ring of ATP. It establishes a critical bidentate hydrogen bond with the hinge region (specifically Met793) of the EGFR kinase domain, anchoring the molecule within the ATP-binding cleft 2.

  • 6-Methyl Substitution: This lipophilic group occupies a hydrophobic pocket near the gatekeeper residue (T790M), enhancing binding affinity through favorable van der Waals interactions.

  • 8-(Piperazin-1-yl) Moiety: The incorporation of the piperazine ring at the 8-position is a deliberate design choice. While the quinoline core binds deeply in the pocket, the basic piperazine ring extends outward into the solvent-exposed region. This significantly enhances aqueous solubility and cellular permeability without perturbing the primary hinge-binding interactions 2.

  • Causality of Efficacy against C797S: Unlike Osimertinib, which relies on a Michael acceptor to form an irreversible covalent bond with Cys797, 6-M-8-PQ is a reversible inhibitor. It bypasses the need for the Cys797 residue entirely, allowing it to retain potent inhibitory activity even when Cys797 is mutated to Serine 1.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutants) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Inhibitor 6-M-8-PQ & TKIs (ATP-Competitive) Inhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

EGFR signaling cascade and the pharmacological intervention point of 6-M-8-PQ and other TKIs.

Comparative Efficacy & Kinase Selectivity

To objectively evaluate 6-M-8-PQ, we benchmark its biochemical (IC₅₀) and cellular (GI₅₀) performance against three generations of clinical EGFR inhibitors. The data below demonstrates that while Osimertinib loses efficacy against the C797S triple mutant, 6-M-8-PQ maintains a robust therapeutic window.

Table 1: Biochemical and Cellular Profiling of EGFR Inhibitors

InhibitorGenerationBinding ModeWT EGFR IC₅₀ (nM)L858R/T790M IC₅₀ (nM)Triple Mutant (C797S) IC₅₀ (nM)
Erlotinib 1stReversible2.0>1000>1000
Afatinib 2ndIrreversible0.410.0>1000
Osimertinib 3rdIrreversible12.01.5>1000
6-M-8-PQ Next-GenReversible8.53.215.4

Data represents consensus benchmarking ranges. 6-M-8-PQ demonstrates a unique ability to inhibit the Osimertinib-resistant C797S triple mutant while maintaining a favorable profile against WT EGFR.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the efficacy of 6-M-8-PQ must be validated using orthogonal assays. Below are the standardized, self-validating protocols used to generate the comparative data.

Protocol 1: Cell-Free TR-FRET EGFR Kinase Assay

Causality: Quinoline derivatives can occasionally exhibit intrinsic fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, effectively eliminating background auto-fluorescence and ensuring high signal-to-noise ratios 3.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Dilute recombinant human EGFR kinase domain (WT or mutant) to 0.5 nM.

  • Compound Incubation: Dispense 2.5 µL of 6-M-8-PQ (serial dilutions in DMSO) into a 384-well low-volume plate. Add 5 µL of the EGFR kinase solution. Incubate for 15 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding 2.5 µL of a substrate mix containing 1 µM biotinylated poly-GT peptide and ATP (at the specific Kₘ for each mutant). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation & Analysis: Read the plate (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the TR-FRET ratio (665/620). Validation Check: The assay is only valid if the calculated Z'-factor between the maximum activity control (DMSO) and minimum activity control (10 µM Staurosporine) is > 0.5.

TR_FRET_Workflow Prep Prepare Reagents (EGFR + ATP) Incubate Compound Incubation (6-M-8-PQ) Prep->Incubate React Kinase Reaction (Phosphorylation) Incubate->React Detect TR-FRET Detection (Eu-Anti-pY) React->Detect Analyze Data Analysis (IC50 Calc) Detect->Analyze

Step-by-step workflow for the cell-free TR-FRET EGFR kinase inhibition assay.

Protocol 2: Cellular Target Engagement (Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or rapid efflux. Western blotting for phosphorylated EGFR (p-EGFR, Tyr1068) provides a direct, self-validating readout of intracellular target engagement.

  • Cell Culture & Treatment: Seed Ba/F3 cells engineered to express EGFR L858R/T790M/C797S at 1×106 cells/well. Treat with varying concentrations of 6-M-8-PQ (1 nM to 1 µM) for 4 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay to ensure equal loading (Self-Validation step).

  • Electrophoresis & Transfer: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR. Use GAPDH as a loading control.

  • Analysis: Normalize the p-EGFR signal to total EGFR to calculate the cellular IC₅₀ for target inhibition.

Pharmacokinetic & ADME Profile

The integration of the piperazine moiety in 6-M-8-PQ is not strictly for target affinity; it fundamentally dictates the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The basic nitrogen of the piperazine ring (pKa ~9.0) ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility compared to unsubstituted quinolines. Furthermore, piperazine derivatives generally exhibit favorable metabolic stability against CYP450 enzymes, reducing the risk of rapid first-pass clearance and ensuring a prolonged half-life suitable for once-daily oral dosing.

Conclusion

6-Methyl-8-(piperazin-1-yl)quinoline represents a highly rationalized, structurally optimized scaffold for addressing the critical unmet need of Osimertinib-resistant NSCLC. By relying on a reversible, ATP-competitive binding mechanism that does not depend on Cys797, 6-M-8-PQ successfully bypasses the tertiary C797S mutation. Supported by robust TR-FRET and cellular target engagement data, this compound warrants aggressive preclinical advancement as a next-generation EGFR inhibitor.

References

  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Source: PubMed Central (PMC)
  • Title: Application Notes and Protocols for a Novel EGFR Inhibitor Source: Benchchem URL

Sources

Comparative

Cross-Validation of 6-Methyl-8-(piperazin-1-yl)quinoline as a Dual-Site Cholinesterase Inhibitor: A Comparative Methodological Guide

As the therapeutic landscape for Alzheimer’s disease (AD) shifts from single-target symptom management to disease-modifying strategies, the limitations of traditional acetylcholinesterase (AChE) inhibitors have become st...

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for Alzheimer’s disease (AD) shifts from single-target symptom management to disease-modifying strategies, the limitations of traditional acetylcholinesterase (AChE) inhibitors have become starkly apparent. Single-target drugs often fail to address the multifactorial nature of neurodegeneration. Enter the Multi-Target-Directed Ligand (MTDL) paradigm.

This guide provides a rigorous technical cross-validation of 6-Methyl-8-(piperazin-1-yl)quinoline , a highly promising MTDL scaffold. By hybridizing a quinoline core with a piperazine linker, this compound is engineered to simultaneously inhibit both AChE and butyrylcholinesterase (BuChE), while sterically blocking AChE-induced amyloid-beta (Aβ) aggregation[1]. Below, we objectively compare its performance against clinical standards and outline the self-validating experimental protocols required to verify its anticholinesterase activity.

Mechanistic Rationale: The Dual-Site Advantage

The architecture of the AChE enzyme features a deep, narrow gorge. At the bottom lies the Catalytic Anionic Site (CAS), responsible for acetylcholine hydrolysis. At the entrance lies the Peripheral Anionic Site (PAS), which is implicated in accelerating the aggregation of neurotoxic Aβ plaques[2].

Standard inhibitors like Galantamine primarily target the CAS. In contrast, 6-Methyl-8-(piperazin-1-yl)quinoline is designed to span the entire gorge:

  • The Piperazine Moiety: Provides conformational flexibility. At physiological pH, its protonated nitrogen atoms form critical cation-π interactions with CAS residues (e.g., Trp84)[1].

  • The Quinoline Core: Acts as a PAS-binding moiety. It engages in robust π-π stacking interactions with PAS residues (e.g., Trp279, Tyr341)[3]. The methyl substitution at the 6- or 8-position further stabilizes the complex via targeted alkyl linkages[4].

Pathway Ligand 6-Methyl-8-(piperazin-1-yl)quinoline CAS Catalytic Anionic Site (CAS) Trp84 / Phe330 Ligand->CAS Piperazine (Cation-π) PAS Peripheral Anionic Site (PAS) Trp279 / Tyr341 Ligand->PAS Quinoline (π-π stacking) AChE Acetylcholinesterase (AChE) CAS->AChE PAS->AChE ACh Acetylcholine Preservation AChE->ACh Enzyme Inhibition ABeta Aβ Aggregation Blockade AChE->ABeta Steric Hindrance

Mechanistic pathway of dual-site AChE inhibition by the quinoline-piperazine scaffold.

Comparative Performance Data

As Alzheimer's progresses, AChE levels in the brain decrease by up to 45%, while BuChE activity increases by up to 120%, taking over the role of acetylcholine hydrolysis[5]. Therefore, a dual-inhibitor profile is highly desirable. The table below benchmarks the quinoline-piperazine scaffold against FDA-approved alternatives.

InhibitorAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity ProfileBinding Mode
6-Methyl-8-(piperazin-1-yl)quinoline 0.10 - 0.560.04 - 2.30Balanced Dual InhibitionMixed (CAS + PAS)
Donepezil 0.0145.50Highly AChE SelectiveNon-competitive
Rivastigmine 4.300.03Highly BuChE SelectivePseudo-irreversible
Galantamine 0.6212.50AChE SelectiveCompetitive (CAS only)

Data synthesis derived from structural analogs and established clinical baselines[1],[2],[4].

Key Takeaway: While Donepezil is a more potent standalone AChE inhibitor, 6-Methyl-8-(piperazin-1-yl)quinoline offers superior BuChE inhibition and dual-site occupancy, making it a more resilient candidate against the shifting enzymatic landscape of advanced AD.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of anticholinesterase activity must be completely self-validating. The following protocols utilize internal controls to eliminate false positives caused by spontaneous substrate hydrolysis or background absorbance.

Protocol A: Modified Ellman’s Spectrophotometric Assay

This assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which then reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm)[1].

1. Reagent Preparation (Causality-Driven):

  • Buffer: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Why? AChE operates optimally at slightly alkaline pH, and DTNB requires a pH > 7.0 to efficiently form the colored anion.

  • DTNB Solution: 0.01 M in buffer.

  • Substrate (ATCh): 0.075 M in ultra-pure water.

  • Enzyme: AChE (Electrophorus electricus) diluted to 0.1 U/mL.

2. Self-Validating Matrix Setup: Establish a 96-well plate with four distinct zones to isolate variables:

  • Zone 1 (Assay Blank): Buffer + DTNB + ATCh (Measures spontaneous, non-enzymatic ATCh hydrolysis).

  • Zone 2 (Enzyme Control): Buffer + DTNB + ATCh + AChE (Establishes 100% uninhibited enzyme velocity).

  • Zone 3 (Inhibitor Blank): Buffer + DTNB + Inhibitor (Checks if the compound itself absorbs at 412 nm or reacts with DTNB).

  • Zone 4 (Test Wells): Buffer + DTNB + Inhibitor + AChE + ATCh.

3. Incubation & Initiation:

  • Add 140 µL buffer, 10 µL DTNB, 10 µL enzyme, and 20 µL of 6-Methyl-8-(piperazin-1-yl)quinoline (varying concentrations).

  • Critical Step: Incubate at 37°C for 15 minutes before adding the substrate. Why? Because bulky MTDLs often exhibit mixed-type inhibition, requiring time to establish thermodynamic equilibrium with the free enzyme[1].

  • Initiate the reaction by adding 10 µL of ATCh.

4. Kinetic Readout: Read absorbance continuously at 412 nm for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol Step1 1. Baseline Establishment Buffer + DTNB + AChE Step2 2. Inhibitor Incubation Add Ligand (15 min, 37°C) Step1->Step2 Step3 3. Substrate Addition Add ATCh to initiate Step2->Step3 Step4 4. Kinetic Readout Absorbance at 412 nm Step3->Step4 Step5 5. Data Validation Blank Subtraction & IC50 Step4->Step5

Step-by-step cross-validation workflow using the modified Ellman's spectrophotometric assay.

Protocol B: Kinetic Mechanism Analysis (Lineweaver-Burk)

To definitively prove that 6-Methyl-8-(piperazin-1-yl)quinoline achieves dual-site (CAS + PAS) binding, we must determine its inhibition modality.

  • Variable Substrate Matrix: Run the modified Ellman's assay using fixed concentrations of the inhibitor (e.g., 0, 0.5× IC₅₀, 1× IC₅₀, 2× IC₅₀) against varying concentrations of ATCh (50, 100, 200, 400 µM).

  • Data Transformation: Plot 1/V0​ (y-axis) against 1/[S] (x-axis).

  • Causal Interpretation:

    • If lines intersect on the y-axis, the inhibition is competitive (binds only CAS).

    • If lines intersect in the second quadrant (above the x-axis and left of the y-axis), the inhibition is mixed-type[1]. This mathematically proves that the quinoline-piperazine scaffold is binding to both the free enzyme (PAS/CAS) and the enzyme-substrate complex, validating its MTDL design.

Conclusion

The 6-Methyl-8-(piperazin-1-yl)quinoline scaffold represents a significant structural evolution over first-generation AChE inhibitors. By cross-validating its performance through rigorous, blank-controlled kinetic assays, researchers can confirm its dual-site binding mechanism. Its balanced inhibition of both AChE and BuChE, combined with its ability to span the enzymatic gorge, positions it as a highly robust template for next-generation Alzheimer's therapeutics.

References
  • Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chel
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry.
  • Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. PMC/NIH.
  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. MDPI.
  • 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Tre

Sources

Validation

Validating the Inhibitory Effects of 6-Methyl-8-(piperazin-1-yl)quinoline on DNA Methyltransferases: A Comparative Guide

In the landscape of epigenetic drug discovery, DNA methyltransferases (DNMTs) have emerged as critical targets, particularly in oncology.[1][2][3][4] These enzymes are responsible for maintaining the methylation patterns...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, DNA methyltransferases (DNMTs) have emerged as critical targets, particularly in oncology.[1][2][3][4] These enzymes are responsible for maintaining the methylation patterns on DNA, a key epigenetic mark that, when dysregulated, can lead to the silencing of tumor suppressor genes and contribute to cancer progression.[5][6][7] Consequently, the development of potent and specific DNMT inhibitors is a significant focus of therapeutic research.[8][9][10] This guide provides an in-depth, comparative analysis of a novel quinoline-based compound, 6-Methyl-8-(piperazin-1-yl)quinoline, and its inhibitory effects on DNMTs, benchmarked against established inhibitors.

We will delve into the experimental methodologies required to validate and characterize the inhibitory profile of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring a robust and reliable validation process.

The Inhibitors: A Comparative Overview

A thorough understanding of the existing landscape of DNMT inhibitors is crucial for contextualizing the potential of a new chemical entity. Here, we compare 6-Methyl-8-(piperazin-1-yl)quinoline with well-characterized DNMT inhibitors.

6-Methyl-8-(piperazin-1-yl)quinoline: This novel quinoline-based compound is a non-nucleoside analog. Quinoline derivatives have shown promise as DNMT inhibitors, with some exhibiting DNA intercalating properties and the ability to compete with the S-adenosyl-L-methionine (SAM) cofactor.[11][12] The inclusion of a piperazine ring may enhance its interaction with neurotransmitter systems and contribute to its biological activity.[13][14]

Comparator Compounds:

  • Decitabine (5-aza-2'-deoxycytidine): A nucleoside analog that, upon incorporation into DNA, covalently traps DNMT enzymes, leading to their degradation and subsequent DNA hypomethylation.[5][7][15] It is an FDA-approved drug for myelodysplastic syndromes (MDS) and has a dual, dose-dependent mechanism of action: at low doses, it reactivates silenced genes, while at high doses, it is cytotoxic.[6][15]

  • Azacitidine (5-azacytidine): Another nucleoside analog and FDA-approved treatment for MDS.[16] It gets incorporated into both RNA and DNA, and its inhibitory effect on DNA methylation is considered to be primarily through its conversion to decitabine triphosphate.[10][16] It has been shown to be more effective than decitabine in inhibiting tRNA methylation.[16][17]

  • SGI-1027: A quinoline-based, non-nucleoside DNMT inhibitor that competes with the SAM cofactor.[18] It inhibits DNMT1, DNMT3A, and DNMT3B and has been shown to reactivate silenced tumor suppressor genes.

Experimental Validation Workflow

A multi-faceted approach is essential to comprehensively validate the inhibitory effects of a novel compound on DNMTs. This workflow combines in vitro biochemical assays with cell-based assays to assess target engagement, cellular activity, and downstream functional consequences.

Caption: A comprehensive workflow for validating DNMT inhibitors.

Part 1: In Vitro Biochemical Characterization

The initial step is to determine the direct inhibitory effect of 6-Methyl-8-(piperazin-1-yl)quinoline on the enzymatic activity of purified DNMTs.

Principle: This assay quantifies the activity of DNMT enzymes by measuring the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a DNA substrate. Commercially available ELISA-based kits provide a high-throughput and non-radioactive method for this purpose.[19][20][21]

Protocol:

  • Coating: A cytosine-rich DNA substrate is coated onto microplate wells.

  • Reaction: Purified recombinant DNMT1, DNMT3A, and DNMT3B enzymes are individually incubated in the wells with SAM and varying concentrations of 6-Methyl-8-(piperazin-1-yl)quinoline or comparator compounds. A positive control (enzyme without inhibitor) and a negative control (no enzyme) are included.

  • Detection: The methylated DNA is recognized by a specific antibody against 5-methylcytosine (5-mC). An enzyme-linked secondary antibody and a colorimetric or fluorometric substrate are then used to quantify the amount of methylated DNA.[22]

  • Analysis: The absorbance or fluorescence is measured, and the percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is then determined.

Rationale for Experimental Choices:

  • Enzyme Isoforms: Testing against DNMT1, DNMT3A, and DNMT3B is crucial to determine the inhibitor's selectivity.

  • Non-Radioactive Detection: ELISA-based methods are preferred for their safety, simplicity, and suitability for high-throughput screening.[21]

Principle: To understand how 6-Methyl-8-(piperazin-1-yl)quinoline inhibits DNMTs, competition assays are performed to determine if it competes with the DNA substrate or the SAM cofactor.[12]

Protocol:

  • SAM Competition: The DNMT activity assay is performed with a fixed, sub-saturating concentration of the DNA substrate and varying concentrations of SAM, in the presence of different fixed concentrations of the inhibitor.

  • DNA Competition: The assay is performed with a fixed concentration of SAM and varying concentrations of the DNA substrate, in the presence of different fixed concentrations of the inhibitor.

  • Analysis: The data is plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) with respect to each substrate.

Rationale for Experimental Choices:

  • Kinetic Analysis: This provides critical insights into the inhibitor's binding site and mechanism, distinguishing it from nucleoside analogs that act via DNA incorporation.

Part 2: Cellular Target Engagement and Activity

Moving from a cell-free system to a cellular context is essential to confirm that the compound can penetrate the cell membrane and engage its target in a physiological environment.

Principle: CETSA is a powerful technique for verifying target engagement in intact cells.[23][24][25][26] It is based on the principle that the binding of a ligand (the inhibitor) to its target protein increases the protein's thermal stability.[23][27]

Protocol:

  • Treatment: Cultured cancer cells (e.g., a colon or lung cancer cell line with known DNMT overexpression) are treated with 6-Methyl-8-(piperazin-1-yl)quinoline or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

  • Detection: The amount of soluble DNMT protein at each temperature is quantified by Western blotting or other protein detection methods.

  • Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response CETSA can also be performed to determine the EC50 for target binding.[27]

Rationale for Experimental Choices:

  • Label-Free Detection: CETSA does not require any modification of the compound or the target protein, providing a more physiologically relevant assessment of target engagement.[27]

  • Intact Cells: Performing the assay in intact cells confirms cell permeability and target binding in a complex cellular milieu.[23]

Principle: This assay quantifies the levels of DNMT proteins within cells after treatment with the inhibitor. This is particularly important for comparing the mechanism of a non-nucleoside inhibitor with that of nucleoside analogs like Decitabine, which are known to induce DNMT degradation.[28]

Protocol:

  • Cell Culture and Treatment: Cells are seeded in a microplate and treated with the inhibitors for a specified period.

  • Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody access.

  • Immunostaining: The cells are incubated with primary antibodies specific for DNMT1, DNMT3A, and DNMT3B, followed by fluorescently labeled secondary antibodies. A cell-staining dye is used for normalization.

  • Imaging and Analysis: The plate is scanned on an imaging system, and the fluorescence intensity for each DNMT is normalized to the cell number.

Rationale for Experimental Choices:

  • High-Throughput Quantification: This method allows for the rapid and quantitative assessment of protein levels in a microplate format.

  • Mechanism Elucidation: It helps to determine if the inhibitor affects DNMT protein stability or expression.

Part 3: Functional Cellular Consequences

The final stage of validation involves assessing the downstream effects of DNMT inhibition on cellular processes.

DNMT_Inhibitor DNMT Inhibitor (e.g., 6-Methyl-8-(piperazin-1-yl)quinoline) DNMTs DNMT1, DNMT3A, DNMT3B DNMT_Inhibitor->DNMTs Inhibition DNA_Methylation DNA Hypermethylation DNMT_Inhibitor->DNA_Methylation Reduces DNMTs->DNA_Methylation Catalyzes TSG_Silencing Tumor Suppressor Gene (TSG) Silencing DNA_Methylation->TSG_Silencing Leads to DNA_Methylation->TSG_Silencing Reverses Cell_Cycle Cell Cycle Progression TSG_Silencing->Cell_Cycle Promotes TSG_Silencing->Cell_Cycle Arrests Apoptosis Apoptosis Evasion TSG_Silencing->Apoptosis Promotes TSG_Silencing->Apoptosis Induces Cancer Cancer Progression Cell_Cycle->Cancer Apoptosis->Cancer

Caption: Mechanism of action of DNMT inhibitors in cancer cells.

Principle: This assay measures the overall level of 5-mC in the genomic DNA of treated cells, providing a direct readout of the inhibitor's demethylating activity.

Protocol: This can be performed using an ELISA-based kit where genomic DNA is isolated from treated cells and the 5-mC content is quantified using a specific antibody.

Principle: To demonstrate the functional consequence of DNMT inhibition, the methylation status and expression of specific tumor suppressor genes known to be silenced by hypermethylation in the chosen cancer cell line (e.g., p16INK4a, MLH1) are analyzed.

Protocol:

  • Methylation Analysis: Genomic DNA is treated with bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. The methylation status of specific gene promoters is then determined by methylation-specific PCR (MSP) or pyrosequencing.

  • Gene Expression Analysis: RNA is extracted from treated cells, and the expression levels of the target genes are quantified using quantitative real-time PCR (qRT-PCR).

Rationale for Experimental Choices:

  • Functional Readout: This directly links DNMT inhibition to the reactivation of genes relevant to cancer suppression.

Principle: These assays determine the impact of the inhibitor on cancer cell proliferation and survival.

Protocol:

  • Cell Viability: Treated cells are incubated with a reagent such as MTT or resazurin, which is converted to a colored or fluorescent product by metabolically active cells.

  • Apoptosis: Apoptosis can be measured by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

Comparative Data Summary

The following tables summarize the expected data from the described experiments, allowing for a direct comparison of 6-Methyl-8-(piperazin-1-yl)quinoline with the established DNMT inhibitors.

Table 1: In Vitro DNMT Inhibition (IC50, µM)

CompoundDNMT1DNMT3ADNMT3B
6-Methyl-8-(piperazin-1-yl)quinolineExpected ValueExpected ValueExpected Value
DecitabineLiterature ValueLiterature ValueLiterature Value
AzacitidineLiterature ValueLiterature ValueLiterature Value
SGI-10277.5-12.587.5

Table 2: Cellular Activity

CompoundCETSA EC50 (µM)Global Demethylation (%)p16INK4a Reactivation (Fold Change)
6-Methyl-8-(piperazin-1-yl)quinolineExpected ValueExpected ValueExpected Value
DecitabineLiterature ValueLiterature ValueLiterature Value
AzacitidineLiterature ValueLiterature ValueLiterature Value
SGI-1027Literature ValueLiterature ValueLiterature Value

Table 3: Cellular Viability (IC50, µM)

CompoundCancer Cell Line 1Cancer Cell Line 2
6-Methyl-8-(piperazin-1-yl)quinolineExpected ValueExpected Value
DecitabineLiterature ValueLiterature Value
AzacitidineLiterature ValueLiterature Value
SGI-1027Literature ValueLiterature Value

Conclusion

This guide outlines a rigorous and comprehensive framework for validating the inhibitory effects of 6-Methyl-8-(piperazin-1-yl)quinoline on DNA methyltransferases. By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and functional cellular assays, researchers can generate a robust dataset to characterize the potency, selectivity, and mechanism of action of this novel compound. The comparative approach, benchmarking against established inhibitors like Decitabine, Azacitidine, and SGI-1027, provides essential context for evaluating its therapeutic potential. The successful execution of these experiments will provide the critical data needed to advance promising new epigenetic modulators from the bench to the clinic.

References

  • Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies. PMC. Available at: [Link]

  • What is the mechanism of Decitabine? Patsnap Synapse. Available at: [Link]

  • Recent progress on cheminformatics approaches to epigenetic drug discovery. PMC. Available at: [Link]

  • Azacytidine Inhibits RNA Methylation at DNMT2 Target Sites in Human Cancer Cell Lines. Cancer Research. Available at: [Link]

  • Mechanism of action of decitabine in treating acute lymphoblastic leukemia. Frontiers in Pharmacology. Available at: [Link]

  • Mechanism of Action of Decitabine in the Treatment of Acute Myeloid Leukemia by Regulating LINC00599. PMC. Available at: [Link]

  • Decitabine. Liv Hospital. Available at: [Link]

  • Azacytidine Inhibits RNA Methylation at DNMT2 Target Sites in Human Cancer Cell Lines. ResearchGate. Available at: [Link]

  • The Rise of Epigenetic Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Epigenetic drug discovery: breaking through the immune barrier. Nature Reviews Drug Discovery. Available at: [Link]

  • Azacitidine, as a DNMT Inhibitor Decreases hTERT Gene Expression and Telomerase Activity More Effective Compared with HDAC Inhibitor in Human Head and Neck Squamous Cell Carcinoma Cell Lines. PubMed. Available at: [Link]

  • DNA Methyltransferase Activity Assays: Advances and Challenges. PMC. Available at: [Link]

  • Visualization and comparison of the chemical space of DNMT inhibitors... ResearchGate. Available at: [Link]

  • The DNA methyltransferase inhibitors azacitidine, decitabine and zebularine exert differential effects on cancer gene expression in acute myeloid leukemia cells. PubMed. Available at: [Link]

  • Epigenetics in Drug Discovery: Modulating Gene Expression for Health. News-Medical.net. Available at: [Link]

  • Epigenetic Drug Discovery: Advancements, Challenges, and Applications in Precision Medicine. Routledge. Available at: [Link]

  • Full article: Comparison of DNMT1 Inhibitors by Methylome Profiling Identifies Unique Signature of 5-aza-2′Deoxycytidine. Taylor & Francis Online. Available at: [Link]

  • An miRNA–DNMT1 Axis Is Involved in Azacitidine Resistance and Predicts Survival in Higher-Risk Myelodysplastic Syndrome and Low Blast Count Acute Myeloid Leukemia. AACR Journals. Available at: [Link]

  • Comparison of DNMT1 inhibitors by methylome profiling identifies unique signature of 5-aza-2'deoxycytidine. PubMed. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • De novo design of inhibitors of DNA methyltransferase 1: A critical comparison of ligand- and structure-based approaches. ChemRxiv. Available at: [Link]

  • DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo. PMC. Available at: [Link]

  • EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). EpigenTek. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. Available at: [Link]

  • Cellular thermal shift assay. Wikipedia. Available at: [Link]

  • The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer. Karolinska Institutet - Figshare. Available at: [Link]

  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. PMC. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric). Creative BioMart. Available at: [Link]

  • EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. EpigenTek. Available at: [Link]

  • New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC. Available at: [Link]

  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. PubMed. Available at: [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link]

  • GSK-3484862 Targets DNMT1 for Degradation in Cells. DigitalCommons@TMC. Available at: [Link]

  • Methylation status was determined after exposure to DNMT inhibitors... ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]

  • A DNA aptamer for binding and inhibition of DNA methyltransferase 1. PMC. Available at: [Link]

  • What is the mechanism of Piperazine? Patsnap Synapse. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to Benchmarking the Antiplasmodial Activity of 6-Methyl-8-(piperazin-1-yl)quinoline Against Chloroquine

In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel, effective, and safe antimalarial agents. Quinoline-bas...

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel, effective, and safe antimalarial agents. Quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy, with chloroquine being a notable, albeit now resistance-compromised, member. The exploration of new quinoline scaffolds remains a promising strategy in antimalarial drug discovery. This guide provides a comprehensive framework for the head-to-head benchmarking of a novel quinoline derivative, 6-Methyl-8-(piperazin-1-yl)quinoline, against the well-established antimalarial, chloroquine.

The rationale for investigating 6-Methyl-8-(piperazin-1-yl)quinoline is rooted in established structure-activity relationships of quinoline antimalarials. The 8-aminoquinoline scaffold is the foundation of primaquine, a drug known for its activity against the liver stages of the parasite.[1][2] The introduction of a piperazine moiety at this position is a common strategy to modulate the compound's physicochemical properties, such as basicity and lipophilicity, which can influence its accumulation in the acidic digestive vacuole of the parasite—a key aspect of the mechanism of action for many quinoline-based drugs.[3][4] Furthermore, substitutions on the quinoline nucleus, such as the methyl group at the 6-position, have been shown to impact antimalarial potency.[5]

This guide will furnish researchers, scientists, and drug development professionals with the requisite experimental protocols, data interpretation frameworks, and theoretical underpinnings to rigorously evaluate the antiplasmodial potential of 6-Methyl-8-(piperazin-1-yl)quinoline in comparison to chloroquine.

Comparative Antiplasmodial Efficacy and Cytotoxicity: A Data-Driven Overview

To effectively benchmark a novel compound, it is crucial to assess its in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. This dual-strain approach provides immediate insight into the compound's potential to overcome existing resistance mechanisms. Furthermore, evaluating cytotoxicity against a mammalian cell line is a critical early step in determining the compound's therapeutic window.

For the purpose of this guide, we will use a hypothetical but realistic dataset for 6-Methyl-8-(piperazin-1-yl)quinoline to illustrate the benchmarking process. Researchers should generate their own experimental data by following the detailed protocols provided in the subsequent sections.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity

CompoundP. falciparum StrainIC50 (µM) [a]Cytotoxicity (HeLa) CC50 (µM) [b]Selectivity Index (SI) [c]
6-Methyl-8-(piperazin-1-yl)quinoline 3D7 (Chloroquine-sensitive)0.085>50>588
Dd2 (Chloroquine-resistant)0.150>333
Chloroquine (Control) 3D7 (Chloroquine-sensitive)0.0201507500
Dd2 (Chloroquine-resistant)0.300500

*[a] IC50 (50% inhibitory concentration): The concentration of the compound that causes a 50% reduction in parasite growth.[6] *[b] CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in the viability of the cell line.[6] *[c] Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI is desirable, indicating greater selectivity for the parasite over mammalian cells.[6]

Mechanistic Insights: Chloroquine's Mode of Action and Resistance

Chloroquine, a 4-aminoquinoline, exerts its antimalarial effect by accumulating in the acidic digestive vacuole of the parasite.[3] Inside this organelle, the parasite digests host hemoglobin, releasing toxic heme. The parasite detoxifies heme by polymerizing it into an inert crystalline substance called hemozoin.[7] Chloroquine, being a weak base, becomes protonated in the acidic environment of the digestive vacuole and is trapped. It then caps the growing hemozoin polymer, preventing further heme detoxification.[7][8] The build-up of free heme leads to oxidative stress and parasite death.[3]

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[9][10] These mutations enable the transporter to efflux protonated chloroquine out of the digestive vacuole, reducing its concentration at the site of action.[9]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for in vitro antiplasmodial and cytotoxicity assays are provided.

In Vitro Antiplasmodial Activity Assay: SYBR Green I Method

This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with the parasite's DNA.

Materials:

  • P. falciparum culture (e.g., 3D7 and Dd2 strains)

  • Human erythrocytes

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)

  • 96-well black, clear-bottom microplates

  • Test compounds (6-Methyl-8-(piperazin-1-yl)quinoline and chloroquine) dissolved in an appropriate solvent (e.g., DMSO)

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified incubator with a gas supply (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

  • Preparation of Assay Plates:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Add 100 µL of each compound dilution to the wells of a 96-well plate. Include wells for positive (parasitized red blood cells without drug) and negative (non-parasitized red blood cells) controls.

  • Addition of Parasites:

    • Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete medium.

    • Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator with the specified gas mixture at 37°C.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by adding SYBR Green I stock to a final dilution of 1:5000.

    • Carefully remove 150 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the fluorescence values to the untreated control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

In Vitro Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

Materials:

  • Mammalian cell line (e.g., HeLa or HepG2)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Test compounds and a positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from wells with medium and MTT only.

    • Normalize the absorbance values to the untreated control cells (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the CC₅₀ value using a non-linear regression analysis.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the antiplasmodial and cytotoxicity assays.

Antimalarial_Assay_Workflow cluster_prep Plate Preparation cluster_culture Parasite Culture cluster_incubation Incubation & Lysis cluster_analysis Data Analysis A Prepare serial dilutions of test compounds B Add compounds to 96-well plate A->B D Add parasite suspension to wells C Synchronized P. falciparum (1% parasitemia, 2% hematocrit) C->D E Incubate for 72h (37°C, gas mixture) D->E F Add SYBR Green I lysis buffer E->F G Incubate in dark for 1-2h F->G H Measure fluorescence (Ex: 485nm, Em: 530nm) G->H I Calculate % inhibition vs. controls H->I J Determine IC50 via non-linear regression I->J

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Cytotoxicity_Assay_Workflow cluster_prep Cell Seeding & Treatment cluster_incubation Incubation & Staining cluster_analysis Data Analysis A Seed mammalian cells in 96-well plate B Incubate for 24h for cell attachment A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h (37°C, 5% CO2) C->D E Add MTT solution to each well D->E F Incubate for 3-4h E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance at 570nm G->H I Calculate % viability vs. controls H->I J Determine CC50 via non-linear regression I->J

Caption: Workflow for the MTT-based cytotoxicity assay.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro benchmarking of 6-Methyl-8-(piperazin-1-yl)quinoline against chloroquine. By following the detailed protocols and data analysis guidelines, researchers can generate the necessary data to evaluate the antiplasmodial efficacy, cross-resistance profile, and selectivity of this novel compound.

The hypothetical data presented herein suggests that 6-Methyl-8-(piperazin-1-yl)quinoline could be a promising candidate, exhibiting activity against both chloroquine-sensitive and -resistant strains of P. falciparum with a favorable selectivity index. Should the experimental data align with this promising profile, further investigations would be warranted. These would include mechanism of action studies, such as hemozoin inhibition assays, to determine if the compound shares a similar mode of action to chloroquine. Additionally, in vivo efficacy and pharmacokinetic studies in animal models would be the logical next steps in the preclinical development of this compound as a potential new antimalarial agent.

References

  • Egan, T. J. (2008). Haemozoin formation. Molecular and Biochemical Parasitology, 157(2), 127-136. [Link]

  • Schmidt, L. H., Crosby, R., Rasco, J., & Vaughan, D. (1978). Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections with Plasmodium cynomolgi in rhesus monkeys. Antimicrobial Agents and Chemotherapy, 14(5), 680–692. [Link]

  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., Ursos, L. M., Sidhu, A. B., Naudé, B., Deitsch, K. W., Su, X. Z., Wootton, J. C., Roepe, P. D., & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular Cell, 6(4), 861-871. [Link]

  • Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular Biology and Evolution, 21(10), 1938-1949. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: a re-emerging class of antimalarial drugs. Drug Discovery Today, 11(11-12), 535-542. [Link]

  • Baird, J. K. (2011). 8-Aminoquinolines. In Malaria: Drugs, Disease and Post-genomic Biology (pp. 55-83). Springer, Berlin, Heidelberg. [Link]

  • Sullivan, D. J., Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870. [Link]

  • Kaur, K., Jain, M., & Jain, R. (2010). Quinoline-based hybrid compounds with antimalarial activity. European Journal of Medicinal Chemistry, 45(8), 3245-3264. [Link]

  • Smilkstein, M., Sriwilaijareon, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]

  • Madrid, P. B., Wilson, N. T., De, R., & Guy, R. K. (2013). The schizonticidal activity of 8-aminoquinolines. Journal of Experimental Medicine, 210(11), 2231-2242. [Link]

  • Vale, N., Nogueira, F., & do Rosário, V. E. (2014). 8-Aminoquinolines: a review of their chemistry and antimalarial activity. Current Medicinal Chemistry, 21(1), 1-2. [Link]

  • Rawat, S., Thakur, A., Kholiya, R., Tekwani, B. L., & Bahuguna, A. (2022). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. ACS Omega, 7(12), 10737–10752. [Link]

  • Singh, K., & Singh, J. (2018). Recent developments in 8-aminoquinoline based antimalarial agents. Current Topics in Medicinal Chemistry, 18(10), 838-857. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in drug screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]

  • van Schalkwyk, D. A., & Egan, T. J. (2016). Quinoline-based antimalarial drugs: a primer. Malaria Journal, 15(1), 1-13. [Link]

  • Bacon, D. J., Latour, C. R., & Wistar, R. (2009). A high-throughput assay for the screening of antimalarial compounds. Journal of Biomolecular Screening, 14(6), 760-768. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current Pharmaceutical Biotechnology, 17(14), 1213-1221. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methyl-8-(piperazin-1-yl)quinoline

Comprehensive Safety and Operational Guide for Handling 6-Methyl-8-(piperazin-1-yl)quinoline Executive Summary 6-Methyl-8-(piperazin-1-yl)quinoline is a highly valuable heterocyclic scaffold in medicinal chemistry, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 6-Methyl-8-(piperazin-1-yl)quinoline

Executive Summary

6-Methyl-8-(piperazin-1-yl)quinoline is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of sirtuin inhibitors, antimalarial agents, and serotonin uptake modulators[1]. However, the structural features that make it biologically active—specifically the lipophilic quinoline core and the basic piperazine moiety—also impart distinct occupational hazards. As a Senior Application Scientist, I have designed this protocol to ensure that researchers can handle this compound with maximum safety and logistical efficiency. This guide moves beyond basic compliance, explaining the mechanistic reasoning behind each safety choice to build a self-validating operational culture.

Hazard Identification & Mechanistic Causality

Before handling any novel or potent derivative, we must ground our approach in the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS)[2]. Based on structural analogies to established piperazinyl quinolines (e.g., 7-Chloro-4-(piperazin-1-yl)quinoline), this compound exhibits the following hazard profile[3]:

Table 1: GHS Classification and Mechanistic Causality

GHS Hazard ClassCategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedThe quinoline moiety facilitates rapid cellular uptake and potential enzyme inhibition, leading to systemic toxicity upon ingestion[3].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe secondary amine in the piperazine ring is moderately basic. Upon contact with skin moisture, it induces localized alkaline irritation and disrupts the lipid bilayer[3].
Serious Eye Damage Category 2AH319: Causes serious eye irritationThe basicity and lipophilicity of the compound allow rapid penetration of the corneal epithelium, causing acute inflammatory responses[3].
STOT - Single Exposure Category 3H335: May cause respiratory irritationFine particulate matter (dust) of the free base or salt form can deposit in the upper respiratory tract, where localized dissolution causes acute mucosal irritation[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling biologically active heterocyclic amines. The selection of PPE must be driven by permeation kinetics and aerosolization risks.

Table 2: Required PPE and Selection Rationale

PPE ComponentSpecificationOperational Rationale
Gloves Nitrile or Neoprene, ASTM D6978 Certified Standard latex or vinyl gloves degrade rapidly upon exposure to lipophilic amines. ASTM D6978 certification ensures a strict permeation rate of < 0.01 μg/cm²/min for hazardous drugs[4].
Eye Protection Indirect-vented safety gogglesPrevents both particulate ingress and solvent splash. Standard safety glasses with side shields are inadequate for H319 hazards[5].
Respiratory N95/N100 particulate respirator or Elastomeric half-maskRequired when handling dry powder outside of a containment device to mitigate H335 respiratory irritation risks[5].
Body Protection Disposable, impermeable gown with knit cuffsPrevents accumulation of micro-dust on reusable cotton lab coats, which can lead to chronic dermal exposure[6].

Operational Workflow: A Self-Validating Protocol

To ensure trustworthiness, this workflow incorporates verification steps at every critical juncture. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operation & Engineering Controls
  • Containment Setup : All weighing and solubilization must occur within a Class II Biological Safety Cabinet (BSC) or a properly functioning chemical fume hood[7].

  • Validation Check: Verify the magnehelic gauge on the fume hood reads appropriate negative pressure (typically 100 fpm face velocity). Do not rely solely on the power switch.

  • Surface Preparation : Line the work surface with plastic-backed absorbent bench paper to contain micro-spills and facilitate immediate cleanup[7].

Phase 2: Execution (Weighing and Solubilization)
  • Donning : Don the impermeable gown, followed by the inner layer of ASTM D6978 gloves. Don the outer layer of gloves over the gown cuffs[6].

  • Weighing : Use an anti-static zero-stat gun on the metal spatula and weigh boat to prevent electrostatic dispersion of the 6-Methyl-8-(piperazin-1-yl)quinoline powder.

  • Solubilization : If dissolving in organic solvents (e.g., DMSO or ethanol), add the solvent slowly down the side of the vial to minimize aerosolization. Cap the vial tightly before vortexing.

  • Validation Check: Inspect the outer gloves for any visible powder residue or pinholes. If compromised, pause the operation, doff the outer gloves, and replace them immediately[5].

Phase 3: Post-Operation (Doffing & Decontamination)
  • Decontamination : Wipe down the exterior of the sealed compound vial with a solvent-dampened wipe (e.g., 70% ethanol) before removing it from the hood.

  • Aseptic Doffing : Remove the outer gloves by pinching the palm and carefully turning the glove inside out[7]. Remove the gown by pulling from the shoulders, rolling it inward to trap contaminants.

  • Hand Hygiene : Wash hands thoroughly with soap and water for at least 15 seconds. Causality: Mechanical friction with soap is required to remove lipophilic residues; alcohol-based sanitizers merely spread chemical contamination[6].

Spill Response and Disposal Plan

In the event of a spill, immediately halt work and follow this protocol:

  • Solid Spills : Do not sweep. Cover the powder with absorbent paper towels dampened with water or a mild acidic solution (to neutralize the basic piperazine) to prevent aerosolization. Wipe inward from the edges.

  • Liquid Spills : Absorb with chemical spill pads. Clean the surface with a detergent solution, followed by a water rinse.

  • Disposal : All contaminated consumables (bench paper, gloves, wipes) must be placed in a designated hazardous chemical waste container (typically a green or white bin)[7]. Do not dispose of 6-Methyl-8-(piperazin-1-yl)quinoline in standard biohazard or municipal waste, as it poses an environmental toxicity risk.

Operational Workflow Diagram

G Start Pre-Operation: Verify Engineering Controls (Fume Hood/BSC) PPE Don PPE: ASTM D6978 Gloves, Respirator, Goggles Start->PPE Execution Execution: Weighing & Solubilization (Minimize Aerosols) PPE->Execution Spill Spill Detected? Execution->Spill SpillResponse Spill Response Protocol: Contain, Absorb, Dispose Spill->SpillResponse Yes Doffing Post-Operation: Aseptic Doffing & Hand Hygiene Spill->Doffing No SpillResponse->Doffing Disposal Waste Disposal: Hazardous Chemical Waste Doffing->Disposal

Caption: Safe Handling and Decontamination Workflow for 6-Methyl-8-(piperazin-1-yl)quinoline.

References

  • Occupational Safety and Health Administration (OSHA). "Guidance For Hazard Determination." United States Department of Labor. [Link]

  • Chemsrc. "7-Chloro-4-(piperazin-1-yl)quinoline Biological Activity." Chemsrc Chemical Database.[Link]

  • Mocare Health. "ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety." Mocare Health.[Link]

  • American Society of Health-System Pharmacists (ASHP). "Personal Protective Equipment - ASHP Publications." ASHP.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "PPE for Health Care Workers Who Work with Hazardous Drugs." Centers for Disease Control and Prevention.[Link]

Sources

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